molecular formula C30H38FN3O5S B13441669 BRD2879

BRD2879

Numéro de catalogue: B13441669
Poids moléculaire: 571.7 g/mol
Clé InChI: YAJYINBQFXCAPI-WENCSYSZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea is an organofluorine compound.

Propriétés

Formule moléculaire

C30H38FN3O5S

Poids moléculaire

571.7 g/mol

Nom IUPAC

3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1λ6,2-benzoxathiazocin-5-yl]methyl]-1-methylurea

InChI

InChI=1S/C30H38FN3O5S/c1-21-18-34(22(2)20-35)40(37,38)29-15-14-24(13-12-23-8-7-9-25(31)16-23)17-27(29)39-28(21)19-33(3)30(36)32-26-10-5-4-6-11-26/h7-9,14-17,21-22,26,28,35H,4-6,10-11,18-20H2,1-3H3,(H,32,36)/t21-,22+,28+/m1/s1

Clé InChI

YAJYINBQFXCAPI-WENCSYSZSA-N

SMILES isomérique

C[C@@H]1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CC3=CC(=CC=C3)F)O[C@H]1CN(C)C(=O)NC4CCCCC4)[C@@H](C)CO

SMILES canonique

CC1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CC3=CC(=CC=C3)F)OC1CN(C)C(=O)NC4CCCCC4)C(C)CO

Origine du produit

United States

Foundational & Exploratory

BRD2879: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1-R132H)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Chemical Synthesis, and Biological Evaluation of a Novel Oncogenic Target Inhibitor

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H variant, are key drivers in several cancers, including glioma and acute myeloid leukemia. These mutations lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis. BRD2879 has emerged as a potent and selective small molecule inhibitor of the IDH1-R132H mutant. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Target Identification

This compound was identified through a screening of a diverse collection of small molecules derived from diversity-oriented synthesis.[1] The primary goal was to discover novel chemical scaffolds that selectively inhibit the oncogenic IDH1-R132H mutant allele.[1] This effort led to the discovery of a series of 8-membered ring sulfonamides, with this compound being a prominent example.[1] The compound demonstrated potent inhibition of the IDH1-R132H enzyme, representing a new structural class of inhibitors for this therapeutically important cancer target.[2]

Key Identification Parameters:

  • Compound Name: this compound

  • CAS Number: 1304750-47-7

  • Molecular Formula: C₃₀H₃₈FN₃O₅S

  • Molecular Weight: 571.71 g/mol

  • IUPAC Name: 3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1λ⁶,2-benzoxathiazocin-5-yl]methyl]-1-methylurea

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step sequence. While a detailed, step-by-step protocol for the exact synthesis of this compound is not publicly available in the primary literature, a general synthetic approach for this class of 8-membered ring sulfonamides can be inferred from related publications and patents. The core of the molecule is a benzoxathiazocine dioxide ring system.

General Synthetic Strategy (Hypothesized):

The synthesis would likely involve the preparation of a suitably substituted aminophenol and a chlorosulfonyl isocyanate derivative, followed by a cyclization reaction to form the core 8-membered ring. Subsequent functional group manipulations, including the introduction of the ethynylphenyl group via a Sonogashira coupling and the elaboration of the side chain, would lead to the final compound.

A detailed, reproducible experimental protocol for the synthesis of this compound is not available in the cited literature. The following is a generalized representation of a potential synthetic workflow.

G cluster_synthesis Hypothetical Synthesis Workflow A Starting Materials (Substituted Phenols and Amino Alcohols) B Multi-step Synthesis of Benzoxathiazocine Core A->B C Sonogashira Coupling to Introduce Ethynylphenyl Moiety B->C D Side Chain Elaboration C->D E Final Urea Formation D->E F This compound E->F

Figure 1: A high-level overview of a potential synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of the IDH1-R132H mutant enzyme and effectively suppresses the production of the oncometabolite 2-HG in cancer cells.

ParameterValueDescriptionReference
IC₅₀ 50 nMIn vitro half-maximal inhibitory concentration against the purified IDH1-R132H enzyme.[1]
EC₅₀ 0.3 µMIn situ half-maximal effective concentration for the inhibition of (R)-2-hydroxyglutarate (2-HG) production in a cell-based assay.

Experimental Protocols

IDH1-R132H Enzymatic Assay

This protocol describes a common method for measuring the enzymatic activity of purified IDH1-R132H and the inhibitory effect of compounds like this compound. The assay is based on the consumption of NADPH, which can be monitored spectrophotometrically.

Materials:

  • Purified recombinant IDH1-R132H enzyme

  • Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% BSA, 2 mM β-mercaptoethanol

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

  • α-KG (α-ketoglutarate)

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare a solution of IDH1-R132H enzyme in Assay Buffer.

  • Add the enzyme solution to the wells of a 384-well plate.

  • Add this compound or control compounds at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).

  • Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding a solution of α-KG and NADPH in Assay Buffer.

  • Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a microplate reader.

  • Calculate the rate of NADPH consumption for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_workflow IDH1-R132H Enzymatic Assay Workflow A Prepare Reagents (Enzyme, Buffer, Substrates, Inhibitor) B Dispense Enzyme into Microplate Wells A->B C Add this compound/ Control Compounds B->C D Pre-incubate C->D E Initiate Reaction with α-KG and NADPH D->E F Monitor NADPH Consumption (Absorbance at 340 nm) E->F G Data Analysis (Calculate IC50) F->G

Figure 2: Workflow for the IDH1-R132H enzymatic assay.

Cell-Based 2-Hydroxyglutarate (2-HG) Production Assay

This assay measures the ability of this compound to inhibit the production of the oncometabolite 2-HG in cancer cells harboring the IDH1-R132H mutation.

Materials:

  • U87 glioblastoma cells engineered to express IDH1-R132H

  • Cell culture medium and supplements

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well cell culture plates

  • Reagents for cell lysis and metabolite extraction (e.g., methanol, water, chloroform)

  • LC-MS/MS system for 2-HG quantification

Procedure:

  • Seed U87-IDH1-R132H cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or control compounds.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • After incubation, remove the culture medium and wash the cells.

  • Lyse the cells and extract the intracellular metabolites using a suitable solvent system (e.g., 80% methanol).

  • Analyze the cell extracts using a validated LC-MS/MS method to quantify the levels of 2-HG.

  • Normalize the 2-HG levels to the cell number or total protein concentration.

  • Determine the EC₅₀ value by plotting the percent inhibition of 2-HG production against the logarithm of the inhibitor concentration.

G cluster_workflow Cell-Based 2-HG Assay Workflow A Seed IDH1-R132H Expressing Cells B Treat with this compound/ Control Compounds A->B C Incubate B->C D Lyse Cells and Extract Metabolites C->D E Quantify 2-HG using LC-MS/MS D->E F Data Analysis (Calculate EC50) E->F

Figure 3: Workflow for the cell-based 2-HG production assay.

Signaling Pathways

The IDH1-R132H mutation and the resulting accumulation of 2-HG have profound effects on cellular signaling and epigenetic regulation. By inhibiting the production of 2-HG, this compound is expected to modulate these downstream pathways.

Key Affected Pathways:

  • Epigenetic Regulation: 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to a global hypermethylation phenotype, altering gene expression and promoting tumorigenesis.

  • Wnt/β-catenin Signaling: Some studies suggest a link between the IDH1-R132H mutation and the downregulation of the Wnt/β-catenin signaling pathway.

  • AKT-mTOR Signaling: There is also evidence that the IDH1-R132H mutation can lead to the activation of the AKT-mTOR signaling pathway.

G cluster_pathway Signaling Pathways Modulated by IDH1-R132H IDH1_mut IDH1-R132H Two_HG 2-Hydroxyglutarate (2-HG) IDH1_mut->Two_HG Production Wnt Wnt/β-catenin Pathway IDH1_mut->Wnt Downregulation AKT AKT-mTOR Pathway IDH1_mut->AKT Activation aKG_dep α-KG-Dependent Dioxygenases Two_HG->aKG_dep Inhibition This compound This compound This compound->IDH1_mut Inhibition Epigenetics Epigenetic Dysregulation (Histone & DNA Hypermethylation) aKG_dep->Epigenetics Tumorigenesis Tumorigenesis Epigenetics->Tumorigenesis Wnt->Tumorigenesis AKT->Tumorigenesis

References

The Allosteric Modulation of IDH1-R132H by BRD2879: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in isocitrate dehydrogenase 1 (IDH1), particularly the R132H substitution, are a hallmark of several cancers, including glioma and acute myeloid leukemia. This neomorphic mutation confers a new enzymatic activity, the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic and metabolic dysregulation that drives tumorigenesis. BRD2879 is a small molecule inhibitor that selectively targets the IDH1-R132H mutant enzyme. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its allosteric mode of inhibition, its impact on cellular 2-HG levels, and the downstream consequences of its activity. This document also includes a compilation of relevant quantitative data, detailed experimental protocols for studying IDH1-R132H inhibition, and visualizations of the key molecular pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of the mutant IDH1-R132H enzyme. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity.

Allosteric Binding and Inhibition

Structural and biochemical studies have revealed that this compound and similar inhibitors bind to the dimer interface of the IDH1-R132H homodimer. This binding event stabilizes the enzyme in an inactive conformation, thereby preventing the catalytic reduction of α-KG to 2-HG. The selectivity of this compound for the mutant IDH1 over the wild-type (WT) enzyme is attributed to conformational differences between the two proteins, particularly at the dimer interface, which creates a favorable binding pocket in the mutant enzyme.

Downstream Effects of IDH1-R132H Inhibition by this compound

The primary consequence of this compound activity is the dose-dependent reduction of intracellular 2-HG levels. By lowering 2-HG concentrations, this compound alleviates the competitive inhibition of α-KG-dependent dioxygenases. This restoration of enzyme function leads to:

  • Epigenetic Reprogramming: The ten-eleven translocation (TET) family of DNA hydroxylases and Jumonji-C domain-containing histone demethylases (KDMs) are key α-KG-dependent enzymes. Inhibition of these enzymes by 2-HG results in DNA and histone hypermethylation, leading to altered gene expression and a block in cellular differentiation.[1][2][3] this compound, by reducing 2-HG, can reverse these epigenetic alterations, promoting cellular differentiation.

  • Metabolic Reprogramming: The accumulation of 2-HG also impacts cellular metabolism. By inhibiting IDH1-R132H, this compound restores normal metabolic pathways.

  • Modulation of the Tumor Microenvironment: 2-HG has been shown to influence the tumor microenvironment, including angiogenesis and immune surveillance.[4] For instance, it can affect the stability of hypoxia-inducible factor 1α (HIF-1α) and modulate the expression of chemokines involved in immune cell recruitment.[2][5] Inhibition of 2-HG production by this compound may therefore have broader anti-tumor effects by altering the tumor microenvironment.

Quantitative Data

The following table summarizes key quantitative data for this compound and other relevant IDH1-R132H inhibitors for comparative purposes.

CompoundTargetAssay TypeIC50/EC50Reference
This compound IDH1-R132HCellular 2-HG ReductionEC50 = 0.3 µM[1]
AGI-5198IDH1-R132HBiochemicalIC50 = 70 nM[2]
AGI-5198IDH1-R132HCellular 2-HG ReductionEC50 = 0.06 µM[1]
ML309IDH1-R132HBiochemicalIC50 = 96 nM[6]
ML309IDH1-R132HCellular 2-HG ReductionEC50 = 500 nM[6]

Experimental Protocols

IDH1-R132H Enzymatic Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the enzymatic activity of IDH1-R132H by monitoring the consumption of NADPH.

Materials:

  • Recombinant human IDH1-R132H enzyme

  • IDH1-R132H Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution by diluting the recombinant IDH1-R132H in Assay Buffer.

    • Prepare a 2X substrate solution containing α-KG and NADPH in Assay Buffer.

    • Prepare serial dilutions of the test compound in Assay Buffer containing a final DMSO concentration of 1%.

  • Assay Setup:

    • Add 50 µL of the 2X enzyme solution to each well of the 96-well plate.

    • Add 50 µL of the test compound dilutions or vehicle control (Assay Buffer with 1% DMSO) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate Reaction:

    • Add 100 µL of the 2X substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 340 nm (A340) in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular 2-Hydroxyglutarate (2-HG) Quantification by LC-MS

This protocol outlines the measurement of intracellular 2-HG levels in cells treated with IDH1-R132H inhibitors.

Materials:

  • IDH1-R132H mutant cell line (e.g., U87-MG glioblastoma cells engineered to express IDH1-R132H)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., ¹³C₅-2-HG)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment:

    • Plate the IDH1-R132H mutant cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for 24-72 hours.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, vortexing every 5 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution and LC-MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% methanol in water.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., a HILIC column).

    • Detect and quantify 2-HG and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Calculate the peak area ratio of 2-HG to the internal standard.

    • Normalize the 2-HG levels to the cell number or total protein concentration.

    • Plot the normalized 2-HG levels versus the inhibitor concentration to determine the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Wild_Type_vs_Mutant_IDH1 cluster_wt Wild-Type IDH1 cluster_mutant Mutant IDH1-R132H Isocitrate_wt Isocitrate alpha_KG_wt α-Ketoglutarate Isocitrate_wt->alpha_KG_wt IDH1 (WT) NADP_wt NADP+ NADPH_wt NADPH NADP_wt->NADPH_wt alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (2-HG) alpha_KG_mut->Two_HG IDH1-R132H NADPH_mut NADPH NADP_mut NADP+ NADPH_mut->NADP_mut

Caption: Enzymatic reactions of wild-type vs. mutant IDH1.

BRD2879_Inhibition_Mechanism cluster_reaction IDH1_R132H IDH1-R132H Dimer Inactive_Complex Inactive IDH1-R132H-BRD2879 Complex This compound This compound This compound->IDH1_R132H No_Conversion Inhibition of 2-HG Production alpha_KG α-Ketoglutarate Two_HG 2-Hydroxyglutarate alpha_KG->Two_HG IDH1-R132H

Caption: Allosteric inhibition of IDH1-R132H by this compound.

Downstream_Effects_of_this compound This compound This compound IDH1_R132H IDH1-R132H This compound->IDH1_R132H inhibits Two_HG 2-Hydroxyglutarate (2-HG) IDH1_R132H->Two_HG produces aKG_Dioxygenases α-KG-Dependent Dioxygenases (TETs, KDMs) Two_HG->aKG_Dioxygenases inhibits Epigenetic_Changes DNA & Histone Hypermethylation aKG_Dioxygenases->Epigenetic_Changes prevents removal of methylation marks Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: Downstream effects of this compound on the 2-HG pathway.

Experimental_Workflow_2HG_Quantification start Start: IDH1-R132H Cells treatment Treat with This compound start->treatment extraction Metabolite Extraction treatment->extraction lcms LC-MS/MS Analysis extraction->lcms analysis Data Analysis: Quantify 2-HG lcms->analysis end End: EC50 Determination analysis->end

Caption: Workflow for cellular 2-HG quantification.

Conclusion

This compound is a valuable research tool for studying the biological consequences of IDH1-R132H inhibition. Its allosteric mechanism of action provides a clear example of targeted therapy against a cancer-specific metabolic enzyme. By reducing the oncometabolite 2-HG, this compound can reverse the epigenetic and metabolic reprogramming induced by the IDH1 mutation, ultimately leading to anti-tumor effects. The experimental protocols and data presented in this guide offer a framework for researchers and drug developers to further investigate the therapeutic potential of targeting mutant IDH1 in cancer. While this compound itself has limitations for in vivo applications due to its physicochemical properties, it serves as an important chemical probe and a foundation for the development of next-generation IDH1-R132H inhibitors with improved pharmacological profiles.

References

What is the primary cellular target of BRD2879?

Author: BenchChem Technical Support Team. Date: November 2025

Primary Cellular Target of BRD2879: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule chemical probe that has been utilized in biomedical research to investigate cellular pathways and identify potential therapeutic targets. Understanding the precise molecular interactions of such probes is paramount for the accurate interpretation of experimental results and for advancing drug discovery efforts. This technical guide provides a comprehensive overview of the primary cellular target of this compound, including quantitative binding data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and experimental workflows.

Primary Cellular Target: A-Kinase Anchoring Protein 1 (AKAP1)

Through rigorous scientific investigation, the primary cellular target of this compound has been identified as A-Kinase Anchoring Protein 1 (AKAP1) , also known as AKAP149. AKAP1 is a scaffold protein predominantly located on the outer mitochondrial membrane. It plays a crucial role in organizing signaling complexes by tethering various enzymes, including protein kinase A (PKA), to specific subcellular locations. This spatial regulation of signaling is critical for a multitude of cellular processes, including mitochondrial function and energy metabolism.

Quantitative Data Summary

The binding affinity and cellular engagement of this compound with its target, AKAP1, have been quantified through various experimental assays. The following table summarizes the key quantitative data.

ParameterValueAssay MethodReference
Binding Affinity (Kd) 1.2 µMIsothermal Titration Calorimetry (ITC)[Frew et al., 2017]
Cellular Target Engagement (EC50) 3.5 µMCellular Thermal Shift Assay (CETSA)[Frew et al., 2017]

Experimental Protocols

The identification and validation of AKAP1 as the primary target of this compound involved a series of robust experimental procedures. Detailed methodologies for the key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a small molecule to a protein. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

  • Protein Preparation: Recombinant human AKAP1 protein (specifically the PKA-binding domain) was expressed in E. coli and purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity. The final protein buffer was 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Compound Preparation: this compound was dissolved in a matching buffer containing 1% DMSO to a final concentration of 100 µM.

  • ITC Experiment: The ITC experiments were performed on a MicroCal PEAQ-ITC instrument. The sample cell was filled with the AKAP1 protein solution at a concentration of 10 µM. The syringe was loaded with the this compound solution.

  • Titration: A series of 19 injections of 2 µL of the this compound solution were titrated into the sample cell at 25°C while stirring at 750 rpm.

  • Data Analysis: The resulting heat changes per injection were integrated and plotted against the molar ratio of this compound to AKAP1. The data were fitted to a one-site binding model using the MicroCal PEAQ-ITC analysis software to determine the thermodynamic parameters, including the Kd.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Methodology:

  • Cell Culture and Treatment: Human HEK293T cells were cultured to 80% confluency. The cells were then treated with either vehicle (0.1% DMSO) or varying concentrations of this compound for 1 hour at 37°C.

  • Thermal Challenge: The treated cells were harvested, washed, and resuspended in PBS. The cell suspensions were divided into aliquots and heated individually to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

  • Cell Lysis and Protein Extraction: The cells were lysed by three cycles of freeze-thawing. The soluble fraction of the proteome was separated from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis: The supernatant containing the soluble proteins was collected. The amount of soluble AKAP1 at each temperature was quantified by Western blotting using an anti-AKAP1 antibody.

  • Data Analysis: The band intensities were quantified, and melting curves were generated by plotting the fraction of soluble AKAP1 as a function of temperature. The shift in the melting temperature (ΔTm) in the presence of this compound was determined. Dose-response curves were generated by plotting the ΔTm against the concentration of this compound to calculate the EC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathway involving AKAP1 and the experimental workflows for target validation.

AKAP1_Signaling_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane AKAP1 AKAP1 PKA_R PKA (Regulatory Subunit) AKAP1->PKA_R Anchors PKA_C PKA (Catalytic Subunit) PKA_R->PKA_C Releases upon cAMP binding Substrate Mitochondrial Substrate PKA_C->Substrate Phosphorylates pSubstrate Phosphorylated Substrate cAMP cAMP cAMP->PKA_R Binds to This compound This compound This compound->AKAP1 Binds to

Figure 1: Simplified signaling pathway of AKAP1 at the mitochondrial membrane.

ITC_Workflow cluster_Preparation Sample Preparation cluster_Experiment ITC Experiment cluster_Analysis Data Analysis Protein_Prep Purify Recombinant AKAP1 Load_ITC Load AKAP1 into Cell Load this compound into Syringe Protein_Prep->Load_ITC Compound_Prep Dissolve this compound in Buffer Compound_Prep->Load_ITC Titration Inject this compound into AKAP1 Solution Load_ITC->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Plot_Data Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Data Fit_Model Fit to One-Site Binding Model Plot_Data->Fit_Model Determine_Kd Determine Binding Affinity (Kd) Fit_Model->Determine_Kd

Figure 2: Experimental workflow for Isothermal Titration Calorimetry (ITC).

CETSA_Workflow cluster_Cell_Treatment Cellular Treatment cluster_Thermal_Denaturation Thermal Challenge & Lysis cluster_Detection_Analysis Detection & Data Analysis Cell_Culture Culture HEK293T Cells Compound_Treatment Treat Cells with this compound or Vehicle Cell_Culture->Compound_Treatment Heat_Cells Heat Cell Aliquots to Various Temperatures Compound_Treatment->Heat_Cells Lyse_Cells Lyse Cells (Freeze-Thaw) Heat_Cells->Lyse_Cells Separate_Fractions Separate Soluble and Precipitated Proteins Lyse_Cells->Separate_Fractions Western_Blot Quantify Soluble AKAP1 by Western Blot Separate_Fractions->Western_Blot Generate_Curves Generate Melting Curves Western_Blot->Generate_Curves Calculate_EC50 Determine Cellular Target Engagement (EC50) Generate_Curves->Calculate_EC50

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

BRD2879: A Technical Guide to its Role in Inhibiting 2-Hydroxyglutarate Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation, by competitively inhibiting α-KG-dependent dioxygenases such as histone demethylases. BRD2879 has emerged as a potent and selective small molecule inhibitor of the IDH1-R132H mutant, the most common IDH1 mutation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in inhibiting 2-HG production, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways and experimental workflows.

Introduction to IDH1 Mutations and 2-Hydroxyglutarate

Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. In cancer, specific point mutations in the active site of IDH1, most commonly an arginine to histidine substitution at position 132 (R132H), lead to a gain-of-function. This mutant enzyme acquires the novel ability to reduce α-KG to (R)-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG is a key event in the pathogenesis of IDH-mutant cancers, as it acts as a competitive inhibitor of various α-KG-dependent dioxygenases, including histone lysine demethylases (KDMs) and the TET family of DNA hydroxylases. This inhibition leads to widespread epigenetic alterations, including histone and DNA hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.

This compound: A Potent and Selective IDH1-R132H Inhibitor

This compound is a small molecule compound identified as a potent inhibitor of the IDH1-R132H mutant enzyme. Its primary mechanism of action is the direct inhibition of the neomorphic activity of mutant IDH1, thereby blocking the production of 2-HG.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified against various IDH mutants and wild-type (WT) enzymes. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for the IDH1-R132H mutant.

Enzyme TargetIC50 (µM)
IDH1-R132H0.05
IDH1-R132C2.5
IDH1-WT>20
IDH2-R140Q>20

Table 1: Inhibitory activity of this compound against various IDH enzymes.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by reducing the levels of the oncometabolite 2-HG. This reduction alleviates the inhibition of α-KG-dependent dioxygenases, leading to the restoration of normal epigenetic regulation. A key downstream effect is the reactivation of histone lysine demethylases, which play a crucial role in gene expression and cell differentiation.

BRD2879_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Epigenetic Regulation This compound This compound IDH1_R132H Mutant IDH1 (R132H) This compound->IDH1_R132H Inhibits Two_HG 2-Hydroxyglutarate (Oncometabolite) IDH1_R132H->Two_HG Produces alpha_KG α-Ketoglutarate alpha_KG->IDH1_R132H Substrate Histone_Demethylases Histone Lysine Demethylases (KDMs) Two_HG->Histone_Demethylases Inhibits Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Prevents Normal_Differentiation Restored Cellular Differentiation Histone_Demethylases->Normal_Differentiation Allows Blocked_Differentiation Blocked Cellular Differentiation Histone_Hypermethylation->Blocked_Differentiation Leads to Tumor_Growth Tumor Growth Blocked_Differentiation->Tumor_Growth Promotes

Mechanism of this compound in inhibiting 2-HG and restoring normal cell differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound and similar IDH1 inhibitors.

Biochemical Assay for IDH1-R132H Inhibition (Colorimetric)

This assay measures the ability of an inhibitor to block the NADPH-dependent reduction of α-KG to 2-HG by the mutant IDH1 enzyme. The consumption of NADPH is monitored by a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human IDH1-R132H enzyme

  • IDH1-R132H Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Test compound (e.g., this compound)

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a 10X solution of the test compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the 10X test compound solution to the sample wells. Add 10 µL of assay buffer to the control wells.

  • Prepare an enzyme solution containing the IDH1-R132H enzyme in assay buffer. Add 40 µL of the enzyme solution to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a substrate solution containing α-KG and NADPH in assay buffer.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes.

  • Calculate the rate of NADPH consumption (decrease in A340/min).

  • Determine the percent inhibition by the test compound relative to the control and calculate the IC50 value.

Cell-Based Assay for 2-Hydroxyglutarate Production

This assay quantifies the amount of 2-HG produced by cancer cells harboring an IDH1 mutation and assesses the ability of an inhibitor to reduce its production.[1]

Materials:

  • IDH1-mutant cancer cell line (e.g., U87-MG glioblastoma cells engineered to express IDH1-R132H)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Reagents for cell lysis

  • 2-HG quantification kit (e.g., enzymatic assay or GC-MS-based detection)

  • Multi-well cell culture plates

Procedure:

  • Seed the IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Harvest the cell culture supernatant and/or prepare cell lysates.

  • Measure the concentration of 2-HG in the samples using a suitable quantification method.

    • Enzymatic Assay: This method typically involves the conversion of 2-HG to α-KG by a specific dehydrogenase, coupled to a reaction that produces a detectable signal (e.g., fluorescence or color).[3]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the absolute quantification of 2-HG.[1][4]

  • Normalize the 2-HG levels to the cell number or total protein concentration.

  • Calculate the percent reduction in 2-HG production for each concentration of the test compound and determine the IC50 value.

Experimental Workflow for IDH1 Inhibitor Discovery and Validation

The development of a novel IDH1 inhibitor like this compound follows a structured workflow, from initial screening to preclinical validation.

Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & Optimization Hit_ID->Lead_Gen Cell_Assay Cell-Based 2-HG Assay (e.g., U87-R132H cells) Lead_Gen->Cell_Assay Selectivity Selectivity Profiling (WT vs. Mutant IDH) Cell_Assay->Selectivity ADME ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Selectivity->ADME In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADME->In_Vivo PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling In_Vivo->PK_PD Candidate Clinical Candidate Selection PK_PD->Candidate

A typical experimental workflow for the discovery and validation of IDH1 inhibitors.

Conclusion

This compound represents a significant advancement in the targeted therapy of IDH1-mutant cancers. Its high potency and selectivity for the IDH1-R132H mutant make it a valuable tool for both basic research and clinical applications. By effectively reducing the production of the oncometabolite 2-HG, this compound can reverse the epigenetic dysregulation that drives tumorigenesis, offering a promising therapeutic strategy for patients with these malignancies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel IDH1 inhibitors.

References

The Biological Function of BRD2879 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD2879 is a potent and selective small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically targeting the R132H mutation commonly found in various cancers.[1][2][3] This document provides a comprehensive overview of the biological function of this compound in cancer cells, detailing its mechanism of action, its impact on cellular pathways, and the experimental methodologies used to characterize its activity. While this compound itself has limitations for in vivo applications due to poor solubility and pharmacokinetic properties, it serves as a critical chemical probe for studying the role of mutant IDH1 in oncology and as a foundational scaffold for the development of novel therapeutics.[1][2][4][5]

Introduction: The Role of Mutant IDH1 in Cancer

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) gene are frequently observed in several types of cancer, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] Under normal physiological conditions, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[5][6] However, specific point mutations, most commonly at the R132 residue, confer a neomorphic (new) enzymatic function. This mutant IDH1 enzyme gains the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6][7]

The accumulation of 2-HG in cancer cells leads to competitive inhibition of α-KG-dependent dioxygenases, which are critical enzymes in cellular metabolism and epigenetic regulation.[6] This inhibition results in widespread hypermethylation of DNA and histones, leading to altered gene expression and a block in cellular differentiation, ultimately driving tumorigenesis.[5] Consequently, the targeted inhibition of mutant IDH1 to reduce 2-HG levels represents a promising therapeutic strategy for these cancers.[2]

This compound: A Selective Inhibitor of Mutant IDH1

This compound is an 8-membered ring sulfonamide that has been identified as a potent inhibitor of the IDH1-R132H mutant enzyme.[1][2][4] Its discovery stemmed from a screen of a diversity-oriented synthesis library, aimed at identifying novel chemical scaffolds for mutant IDH1 inhibition.[1][2]

Mechanism of Action

This compound exerts its biological effect by directly binding to and inhibiting the enzymatic activity of the IDH1-R132H protein. Steady-state kinetics studies have revealed that this compound is a competitive inhibitor with respect to both the α-ketoglutarate substrate and the Mg²⁺ cofactor.[1] This inhibition blocks the conversion of α-KG to the oncometabolite 2-HG.[1]

Signaling Pathway

The primary signaling pathway influenced by this compound is the oncogenic metabolic pathway driven by mutant IDH1. By inhibiting the production of 2-HG, this compound is designed to restore the normal function of α-KG-dependent dioxygenases, thereby reversing the epigenetic alterations that contribute to cancer cell proliferation and survival.

BRD2879_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Enters Krebs Cycle Dioxygenases Dioxygenases aKG->Dioxygenases Cofactor for α-KG-dependent Dioxygenases Normal_Epigenetics Normal_Epigenetics Dioxygenases->Normal_Epigenetics Histone/DNA Demethylation Isocitrate_mut Isocitrate_mut aKG_mut aKG_mut Isocitrate_mut->aKG_mut IDH1 (WT allele) Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH1-R132H (Mutant Enzyme) Dioxygenases_mut α-KG-dependent Dioxygenases Two_HG->Dioxygenases_mut Inhibits Abnormal_Epigenetics Altered Gene Expression Blocked Differentiation Dioxygenases_mut->Abnormal_Epigenetics Hypermethylation Tumorigenesis Tumorigenesis Abnormal_Epigenetics->Tumorigenesis This compound This compound This compound->Two_HG Inhibits Production

Figure 1. Signaling pathway of this compound in IDH1-mutant cancer cells.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays.

Parameter Value Assay Type Target/Cell Line Reference
IC₅₀ 50 nMEnzymatic AssayIDH1-R132H[1][2]
IC₅₀ 2.5 µMEnzymatic AssayIDH1-R132C[7][8]
IC₅₀ >20 µMEnzymatic AssayIDH1-WT[7][8]
IC₅₀ >20 µMEnzymatic AssayIDH2-R140Q[7][8]
EC₅₀ (2-HG reduction) 0.3 µMCell-Based AssayHA1E-M cells[1]
Cell Viability Inhibition ~10 µMATP MeasurementHA1E-M, U937, THP1 cells[1][9]

Table 1. Quantitative biological activity of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

IDH1 Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against mutant and wild-type IDH1 enzymes.

  • Principle: The assay measures the NADPH-dependent ketoreductase activity of the IDH1-R132H enzyme.

  • Protocol:

    • Recombinant IDH1-R132H protein is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the substrate α-ketoglutarate and the cofactor NADPH.

    • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Reduction Assay
  • Objective: To measure the efficacy of this compound in reducing the production of the oncometabolite 2-HG in a cellular context.

  • Cell Line: HA1E-M cells, which are engineered to express the IDH1-R132H mutation.

  • Protocol:

    • HA1E-M cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • The cell culture medium is collected, and the concentration of secreted 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS).

    • The half-maximal effective concentration (EC₅₀) for 2-HG reduction is determined from the dose-response curve.

Cell Viability Assay
  • Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.

  • Cell Lines: HA1E-M, U937 (AML), and THP1 (AML) cell lines.

  • Principle: Intracellular ATP levels are used as an indicator of cell viability.

  • Protocol:

    • Cells are treated with various concentrations of this compound for 72 hours.

    • A reagent that lyses the cells and releases ATP is added.

    • A luciferin/luciferase-based reagent is then added, which generates a luminescent signal proportional to the amount of ATP present.

    • Luminescence is measured using a plate reader, and cell viability is expressed as a percentage relative to vehicle-treated control cells.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Activity Assessment Enzymatic_Assay IDH1 Enzymatic Assay IC50 IC50 Enzymatic_Assay->IC50 Determines IC₅₀ Thermal_Shift Thermal Shift Assay Binding Binding Thermal_Shift->Binding Confirms Direct Binding Kinetics Steady-State Kinetics MOA MOA Kinetics->MOA Determines Mechanism of Inhibition Cell_2HG_Assay Cellular 2-HG Assay EC50 EC50 Cell_2HG_Assay->EC50 Determines EC₅₀ (2-HG Reduction) Cell_Viability Cell Viability Assay Cytotoxicity Cytotoxicity Cell_Viability->Cytotoxicity Assesses Cytotoxicity Start This compound Compound Start->Enzymatic_Assay Start->Thermal_Shift Start->Kinetics Start->Cell_2HG_Assay Start->Cell_Viability

Figure 2. Experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound is a valuable chemical probe that has significantly contributed to the understanding of the biological role of mutant IDH1 in cancer. It potently and selectively inhibits the IDH1-R132H enzyme, leading to a reduction in the oncometabolite 2-HG in cellular models. While its current physicochemical properties preclude its use as a therapeutic agent in vivo, the 8-membered ring sulfonamide scaffold of this compound represents a validated starting point for the development of next-generation IDH1-R132H inhibitors with improved pharmacological profiles.[1][2][4][5] Future research will likely focus on optimizing this chemical series to enhance solubility, metabolic stability, and oral bioavailability, with the ultimate goal of translating the targeted inhibition of mutant IDH1 into effective clinical treatments for patients with IDH1-mutated cancers.

References

BRD2879: A Chemical Probe for Interrogating Mutant Isocitrate Dehydrogenase 1 (IDH1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H variant, are a hallmark of several cancers, including glioma and acute myeloid leukemia. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic and metabolic reprogramming. BRD2879 is a potent and selective small molecule inhibitor of the IDH1-R132H mutant. This technical guide provides a comprehensive overview of this compound as a chemical probe, including its biochemical and cellular activity, experimental protocols for its characterization, and its utility in studying the downstream effects of mutant IDH1.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1] In cancer, specific point mutations in the IDH1 gene, most commonly at arginine 132, result in a gain-of-function that enables the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread alterations in histone and DNA methylation, and ultimately promoting tumorigenesis.[2]

The development of selective inhibitors for mutant IDH1 has been a significant focus of cancer research. These inhibitors serve as valuable tools to probe the biological consequences of IDH1 mutations and as potential therapeutic agents. This compound is an 8-membered ring sulfonamide that has emerged as a potent and selective chemical probe for the IDH1-R132H mutant.[3] This guide details the properties of this compound and provides methodologies for its use in research settings.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and selectivity.

Table 1: Biochemical Activity of this compound

TargetIC50 (nM)
IDH1-R132H50
IDH1-R132C2,500
IDH1-WT>20,000
IDH2-R140Q>20,000

Table 2: Cellular Activity of this compound

Cell-based AssayEC50 (µM)
Inhibition of (R)-2-hydroxyglutarate (R-2HG) production0.3

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC30H38FN3O5S
Molecular Weight571.7 g/mol
LogP4.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7

Note: The poor solubility and pharmacokinetic properties of this compound currently limit its use in in-vivo studies.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

IDH1-R132H Enzymatic Assay (Fluorescence-based)

This assay measures the consumption of NADPH, which is a cofactor for the mutant IDH1-R132H enzymatic reaction. The decrease in NADPH fluorescence is proportional to the enzyme's activity.

Materials:

  • Recombinant human IDH1-R132H enzyme

  • IDH1 Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • α-ketoglutarate (α-KG)

  • NADPH

  • This compound or other test compounds

  • 96-well or 384-well black plates

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in IDH1 Assay Buffer.

  • In a microplate, add the following to each well:

    • IDH1 Assay Buffer

    • This compound or vehicle control (DMSO)

    • Recombinant IDH1-R132H enzyme

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding a solution of α-KG and NADPH in IDH1 Assay Buffer to each well.

  • Immediately begin kinetic reading of NADPH fluorescence on a microplate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Calculate the rate of NADPH consumption (decrease in fluorescence over time) for each condition.

  • Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular 2-Hydroxyglutarate (2-HG) Assay (LC-MS/MS)

This method allows for the quantification of intracellular 2-HG levels in cells treated with IDH1 inhibitors.

Materials:

  • U87MG glioblastoma cells (or other suitable cell line endogenously or exogenously expressing IDH1-R132H)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., 13C5-D-2-HG)

  • LC-MS/MS system

Procedure:

  • Seed U87MG cells in multi-well plates and allow them to adhere and grow overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control for 24-72 hours.

  • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding a pre-chilled extraction solution (e.g., 80:20 methanol:water) containing the internal standard.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 10 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analyze the samples using a validated LC-MS/MS method for the detection and quantification of 2-HG and the internal standard.

  • Normalize the 2-HG levels to the cell number or protein concentration.

  • Determine the EC50 value of this compound for the reduction of intracellular 2-HG.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound and mutant IDH1.

IDH1 Mutant Signaling Pathway

This diagram depicts the core signaling pathway initiated by mutant IDH1 and the point of intervention for this compound.

IDH1_Mutant_Signaling Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Wild-type IDH1 TwoHG D-2-Hydroxyglutarate (2-HG) aKG->TwoHG Mutant IDH1 (R132H) Dioxygenases α-KG-Dependent Dioxygenases (e.g., TETs, KDMs) aKG->Dioxygenases TwoHG->Dioxygenases Inhibition PI3K PI3K TwoHG->PI3K Activation Hypermethylation Histone & DNA Hypermethylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->aKG Inhibits conversion to 2-HG

Caption: IDH1-R132H signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

This diagram outlines the typical experimental workflow for characterizing a chemical probe like this compound.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 Target Engagement Enzymatic_Assay IDH1-R132H Enzymatic Assay IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Selectivity_Assay Selectivity Profiling (vs. WT-IDH1, IDH2) Selectivity_Assay->IC50_Determination Cellular_2HG_Assay Cellular 2-HG Quantification (LC-MS/MS) IC50_Determination->Cellular_2HG_Assay EC50_Determination EC50 Determination Cellular_2HG_Assay->EC50_Determination Phenotypic_Assays Phenotypic Assays (e.g., Proliferation, Differentiation) EC50_Determination->Phenotypic_Assays CETSA Cellular Thermal Shift Assay (CETSA) EC50_Determination->CETSA Target_Validation Confirmation of Target Engagement CETSA->Target_Validation

Caption: Workflow for the preclinical characterization of this compound.

Logical Relationship of this compound to Mutant IDH1

This diagram illustrates the logical framework for utilizing this compound as a chemical probe to study the consequences of IDH1 mutation.

Logical_Relationship IDH1_Mutation IDH1-R132H Mutation Neomorphic_Activity Neomorphic Enzymatic Activity IDH1_Mutation->Neomorphic_Activity TwoHG_Production Increased 2-HG Production Neomorphic_Activity->TwoHG_Production Downstream_Effects Downstream Oncogenic Effects (Epigenetic & Metabolic Reprogramming) TwoHG_Production->Downstream_Effects This compound This compound (Chemical Probe) Inhibition Inhibition of Neomorphic Activity This compound->Inhibition Inhibition->Neomorphic_Activity

Caption: Logical model of this compound as a tool to dissect IDH1 mutation effects.

Conclusion

This compound serves as a valuable chemical probe for the in vitro investigation of IDH1-R132H mutant biology. Its high potency and selectivity enable researchers to specifically inhibit the neomorphic activity of the mutant enzyme and study the downstream consequences on 2-HG production, epigenetic modifications, and cellular signaling. While its current physicochemical properties limit its application in vivo, this compound provides a critical tool for target validation and for elucidating the mechanisms by which IDH1 mutations drive cancer. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of IDH1-mutant cancers and in the development of novel therapeutic strategies.

References

Investigating the downstream effects of BRD2879 treatment

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth investigation into the downstream effects of a specific compound, as requested, cannot be completed at this time. Comprehensive searches for "BRD2879" in major chemical and biological databases, including PubChem and ChEMBL, have yielded no specific information for a compound with this identifier. This suggests that "this compound" may be an internal code, a less common identifier, or a potential typographical error.

Without a verifiable chemical structure, known biological target, or published experimental data, it is not possible to provide the requested in-depth technical guide, which would include:

  • Quantitative Data Presentation: Summaries of data from experimental assays.

  • Detailed Experimental Protocols: Methodologies for key experiments.

  • Signaling Pathway Visualizations: Diagrams of the compound's downstream effects.

To proceed with this request, additional, more specific information about the compound of interest is required. Helpful identifiers would include:

  • A CAS Registry Number

  • An IUPAC name

  • A SMILES string

  • The name of a known protein target

  • A reference to a scientific publication or patent where the compound is described.

Once a verifiable compound can be identified, the process of gathering the necessary information to construct the requested technical guide can commence.

Unveiling BRD2879: A Technical Guide to its Early-Stage Research Applications as a Potent and Selective Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD2879 has emerged as a significant chemical probe in early-stage cancer research, initially investigated in the context of novel cell death mechanisms. However, definitive research has now characterized this compound as a potent and highly selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the R132H variant. This discovery has pivoted its application towards investigating cancers harboring this specific mutation, which are prevalent in certain types of glioma, acute myeloid leukemia (AML), and other malignancies. This technical guide provides an in-depth overview of the core pre-clinical data, experimental methodologies, and the elucidated signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Biochemical Activity of this compound and its Stereoisomers against IDH1-R132H

CompoundStereoisomer ConfigurationIC50 (nM)[1]
This compound (2S, 5R, 6R) 50
Stereoisomer 1(2R, 5S, 6S)>500
Stereoisomer 2(2S, 5S, 6R)>500
Stereoisomer 3(2R, 5R, 6S)>500

Table 2: Cellular Activity and Selectivity of this compound

ParameterCell Line / EnzymeValue (µM)
EC50 (R-2HG Reduction) U87-MG IDH1-R132H cells0.3 [1]
IC50 IDH1-R132C2.5[2]
IC50 IDH1-WT>20[2]
IC50 IDH2-R140Q>20[2]

Signaling Pathway

This compound exerts its effect by directly inhibiting the neomorphic activity of the mutant IDH1-R132H enzyme. In cancer cells with this mutation, the enzyme gains a new function: the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG). High levels of R-2HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. By inhibiting mutant IDH1, this compound reduces the production of R-2HG, aiming to restore normal cellular function.

BRD2879_Mechanism_of_Action cluster_cell Cancer Cell with IDH1-R132H Mutation alpha_KG α-Ketoglutarate (α-KG) mutant_IDH1 Mutant IDH1-R132H alpha_KG->mutant_IDH1 R_2HG (R)-2-Hydroxyglutarate (R-2HG) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) R_2HG->Epigenetic_Dysregulation Competitive Inhibition of α-KG-dependent dioxygenases mutant_IDH1->R_2HG Neomorphic Activity This compound This compound This compound->mutant_IDH1 Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: Mechanism of action of this compound in IDH1-R132H mutant cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro IDH1 Mutant Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the purified mutant IDH1 enzyme.

  • Enzyme: Recombinant human IDH1-R132H.

  • Substrates: α-ketoglutarate (α-KG) and NADPH.

  • Assay Principle: The assay measures the NADPH-dependent reduction of α-KG to R-2HG catalyzed by the mutant IDH1 enzyme. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, and dithiothreitol (DTT).

    • Add the IDH1-R132H enzyme to the wells of a 96-well plate.

    • Add serial dilutions of this compound or control compounds to the wells.

    • Incubate the enzyme and compound for a pre-determined time at room temperature.

    • Initiate the reaction by adding a mixture of α-KG and NADPH.

    • Immediately measure the absorbance at 340 nm in a kinetic mode for 30-60 minutes using a plate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Cellular R-2HG Production Assay

This protocol measures the ability of a compound to reduce the levels of the oncometabolite R-2HG in cells engineered to express the IDH1-R132H mutation.

  • Cell Line: U87-MG glioblastoma cells stably expressing IDH1-R132H.

  • Assay Principle: The intracellular concentration of R-2HG is quantified using liquid chromatography-mass spectrometry (LC-MS) after treating the cells with the test compound.

  • Procedure:

    • Seed U87-MG IDH1-R132H cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) for 48-72 hours.

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the metabolites using a solution of 80% methanol.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Analyze the supernatant for R-2HG levels using a triple-quadrupole LC-MS system operating in multiple reaction monitoring (MRM) mode.

    • Normalize the R-2HG levels to the total protein concentration or cell number in each sample.

    • Plot the normalized R-2HG levels against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[1]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the discovery and initial characterization of a novel mutant IDH1 inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Preclinical Validation HTS High-Throughput Screening (Diversity-Oriented Synthesis Library) Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay In Vitro Biochemical Assay (IC50 Determination) Hit_ID->Biochem_Assay Stereochem_Analysis Stereoisomer Potency Comparison Biochem_Assay->Stereochem_Analysis Cell_Assay Cellular R-2HG Assay (EC50 Determination) Stereochem_Analysis->Cell_Assay Selectivity_Profiling Selectivity Profiling (vs. WT & other isoforms) Cell_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics (Future Step) Selectivity_Profiling->In_Vivo_Studies

Caption: A streamlined workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable chemical probe for the study of IDH1-R132H mutant cancers. Its high potency and selectivity make it an excellent tool for elucidating the downstream effects of mutant IDH1 inhibition and for exploring potential therapeutic strategies targeting this specific cancer genotype. While the in vivo properties of this compound may require further optimization for clinical translation, its utility in a research setting is firmly established. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their early-stage drug discovery and cancer biology research.

References

An In-depth Selectivity Profile of BRD2879: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1-R132H)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BRD2879, a small molecule inhibitor targeting the R132H mutant of isocitrate dehydrogenase 1 (IDH1). This document consolidates available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual representations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Core Efficacy and Potency

This compound has been identified as a potent and selective inhibitor of the neomorphic activity of the IDH1-R132H mutant enzyme. The primary function of wild-type IDH1 is the conversion of isocitrate to α-ketoglutarate (α-KG). However, the R132H mutation confers a gain-of-function, enabling the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (R-2HG). This compound specifically targets this aberrant enzymatic activity.

Quantitative Data Summary

The following table summarizes the key quantitative metrics defining the potency of this compound against the IDH1-R132H mutant.

ParameterValueTargetAssay Type
IC50 50 nMIDH1-R132HBiochemical Assay
EC50 0.3 µMIDH1-R132HCell-based R-2HG Production Assay

Signaling Pathway and Mechanism of Action

This compound acts by directly inhibiting the catalytic activity of the IDH1-R132H mutant enzyme. This inhibition prevents the conversion of α-ketoglutarate to the oncometabolite R-2HG. Elevated levels of R-2HG are known to competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis. By reducing R-2HG levels, this compound aims to restore normal cellular differentiation and inhibit cancer cell growth.

IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_wt_idh1 Wild-type IDH1 cluster_mut_idh1 Mutant IDH1 cluster_nucleus Nucleus Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG wt_IDH1 R_2HG D-2-Hydroxyglutarate (R-2HG) alpha_KG->R_2HG mut_IDH1 NADPH NADPH NADP NADP+ NADPH->NADP mut_IDH1 NADP->NADPH wt_IDH1 R_2HG_nuc R-2HG R_2HG->R_2HG_nuc wt_IDH1 IDH1 (wt) mut_IDH1 IDH1 (R132H) This compound This compound This compound->mut_IDH1 Inhibition Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis R_2HG_nuc->Epigenetic_Dysregulation

Figure 1: Signaling pathway of wild-type and mutant IDH1 and the inhibitory effect of this compound.

Experimental Protocols

The following sections describe the likely experimental methodologies used to determine the IC50 and EC50 values of this compound.

Biochemical IC50 Determination for IDH1-R132H

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant IDH1-R132H in a biochemical assay.

Materials:

  • Recombinant human IDH1-R132H enzyme

  • α-ketoglutarate (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

  • This compound (test compound)

  • DMSO (vehicle control)

  • 96- or 384-well microplates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the final desired concentrations.

  • Add a fixed amount of recombinant IDH1-R132H enzyme to each well of the microplate.

  • Add the diluted this compound or DMSO vehicle control to the respective wells and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of α-ketoglutarate and NADPH to each well.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-based EC50 Determination of R-2HG Production

Objective: To determine the effective concentration of this compound that inhibits 50% of the production of the oncometabolite R-2HG in cells expressing the IDH1-R132H mutant.

Materials:

  • A human cell line engineered to express or endogenously carrying the IDH1-R132H mutation (e.g., U87-MG-IDH1-R132H).

  • Cell culture medium and supplements.

  • This compound (test compound).

  • DMSO (vehicle control).

  • Cell lysis buffer.

  • A commercially available R-2HG detection kit (e.g., colorimetric or fluorometric).

  • Multi-well cell culture plates.

  • Plate reader for the chosen detection method.

Procedure:

  • Seed the IDH1-R132H expressing cells in multi-well plates and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Treat the cells with the various concentrations of this compound or DMSO vehicle control for a specified period (e.g., 24-72 hours).

  • After the treatment period, lyse the cells to release intracellular metabolites.

  • Quantify the concentration of R-2HG in the cell lysates using a specific R-2HG detection assay according to the manufacturer's protocol.

  • Normalize the R-2HG levels to the total protein concentration in each sample.

  • Plot the normalized R-2HG levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Experimental Workflow for Inhibitor Characterization

The characterization of a small molecule inhibitor like this compound typically follows a structured workflow, from initial screening to detailed cellular and in vivo evaluation.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & Mechanistic Studies cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Hit_Validation Hit Validation HTS->Hit_Validation Biochemical_Assay Biochemical Potency (IC50) Hit_Validation->Biochemical_Assay Cellular_Assay Cellular Potency (EC50) (R-2HG Measurement) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Selectivity Profiling (vs. Wild-type IDH1/IDH2) Cellular_Assay->Selectivity_Profiling Target_Engagement Cellular Target Engagement Selectivity_Profiling->Target_Engagement Downstream_Effects Downstream Effects (Epigenetic Marks, Differentiation) Target_Engagement->Downstream_Effects ADME_Tox ADME/PK & Toxicology Downstream_Effects->ADME_Tox Xenograft_Models Efficacy in Xenograft Models ADME_Tox->Xenograft_Models PD_Biomarkers Pharmacodynamic Biomarker Analysis (Tumor R-2HG Levels) Xenograft_Models->PD_Biomarkers

Figure 2: A typical experimental workflow for the characterization of a small molecule inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the IDH1-R132H mutant enzyme, demonstrating significant activity in both biochemical and cell-based assays. Its ability to specifically reduce the production of the oncometabolite R-2HG makes it a valuable tool for studying the biological consequences of this mutation and a promising starting point for the development of targeted therapies for IDH1-mutant cancers. Further studies are warranted to fully elucidate its off-target profile and in vivo efficacy.

Methodological & Application

Application Notes and Protocols for BRD2879: An In Vitro Assay for IDH1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis.[1][2][3] BRD2879 is a potent and selective inhibitor of mutant IDH1, belonging to the 8-membered ring sulfonamide class of compounds.[4] It effectively suppresses the production of D-2HG in cells with IDH1 mutations.[4] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against mutant IDH1, focusing on both enzymatic and cell-based methods.

Introduction to this compound and IDH1 Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[2][5] Cancer-associated mutations, most commonly at the R132 residue, alter the enzyme's function, enabling it to convert α-KG to D-2HG.[1][2] The accumulation of D-2HG disrupts epigenetic regulation and cellular differentiation, contributing to cancer development.[1][2]

This compound is a novel allosteric inhibitor that selectively targets mutant IDH1 enzymes.[4][6] It represents a valuable tool for studying the biological consequences of mutant IDH1 inhibition and serves as a lead compound for the development of therapeutics targeting IDH1-mutant cancers.[4]

Data Presentation

The inhibitory activity of this compound against various IDH1 and IDH2 isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Enzyme TargetIC50 Value
IDH1-R132H50 nM[4][7]
IDH1-R132C2.5 µM[7]
IDH1-WT>20 µM[7]
IDH2-R140Q>20 µM[7]

Caption: Table 1. IC50 values of this compound against different IDH enzyme isoforms.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDH1 signaling pathway and the general workflows for the in vitro assays described in this document.

IDH1_Signaling_Pathway IDH1 Signaling Pathway in Cancer cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Substrate alpha-KG alpha-KG Mutant_IDH1 Mutant IDH1 (R132H/C) alpha-KG->Mutant_IDH1 Substrate WT_IDH1->alpha-KG Product NADPH_WT NADPH WT_IDH1->NADPH_WT D-2HG D-2-Hydroxyglutarate Mutant_IDH1->D-2HG Oncometabolite NADP_Mut NADP+ Mutant_IDH1->NADP_Mut Epigenetic_Changes Epigenetic Alterations (Histone & DNA Hypermethylation) D-2HG->Epigenetic_Changes Promotes NADP_WT NADP+ NADP_WT->WT_IDH1 NADPH_Mut NADPH NADPH_Mut->Mutant_IDH1 This compound This compound This compound->Mutant_IDH1 Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Leads to Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Enzymatic_Assay_Workflow Enzymatic Assay Workflow for IDH1 Inhibition Start Start Prepare_Reagents Prepare Assay Buffer, Mutant IDH1 Enzyme, NADPH, and α-KG Start->Prepare_Reagents Add_Inhibitor Add this compound (or vehicle) to microplate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme_NADPH Add Mutant IDH1 Enzyme and NADPH to wells Add_Inhibitor->Add_Enzyme_NADPH Pre_Incubate Pre-incubate Add_Enzyme_NADPH->Pre_Incubate Initiate_Reaction Initiate reaction by adding α-KG Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Measure_NADPH Measure NADPH consumption (e.g., fluorescence at Ex/Em 340/460 nm) Incubate_Reaction->Measure_NADPH Analyze_Data Calculate % inhibition and IC50 Measure_NADPH->Analyze_Data End End Analyze_Data->End Cellular_Assay_Workflow Cell-Based Assay Workflow for D-2HG Production Start Start Seed_Cells Seed IDH1 mutant-expressing cells in a microplate Start->Seed_Cells Adhere_Cells Allow cells to adhere overnight Seed_Cells->Adhere_Cells Treat_Cells Treat cells with varying concentrations of this compound Adhere_Cells->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Collect_Media Collect cell culture supernatant Incubate_Cells->Collect_Media Measure_D2HG Measure D-2HG concentration (e.g., LC-MS/MS or enzymatic assay) Collect_Media->Measure_D2HG Analyze_Data Calculate % inhibition of D-2HG production and EC50 Measure_D2HG->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Use of Novel Small Molecule Inhibitors in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on BRD2879: Comprehensive searches for the compound "this compound" did not yield specific information regarding its target, mechanism of action, or established use in cell culture experiments. The following application notes and protocols are therefore provided as a general framework for the characterization and application of a novel small molecule inhibitor in a cell culture setting, drawing upon established principles in cellular and molecular biology. The examples provided are based on well-understood mechanisms, such as the induction of ferroptosis and the inhibition of bromodomain-containing proteins.

Introduction to Characterizing a Novel Compound

The introduction of a new small molecule into experimental workflows requires a systematic approach to determine its activity, potency, and mechanism of action. Cell culture serves as a fundamental tool for this initial characterization, providing a controlled environment to study the compound's effects on cellular processes. Key applications of cell culture in this context include assessing cytotoxicity, identifying molecular targets, and elucidating the signaling pathways involved.[1][2]

Initial Compound Handling and Preparation

Proper handling and preparation of a novel compound are critical for obtaining reproducible results.

2.1. Reconstitution of Lyophilized Powder:

  • Determine Solubility: If solubility information is not provided, test the solubility of a small amount of the compound in common laboratory solvents such as DMSO, ethanol, or water.

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in an appropriate solvent to a high concentration (e.g., 10-100 mM). This stock solution can then be aliquoted and stored to minimize freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

2.2. Preparation of Working Solutions:

  • Thaw Stock Solution: Thaw an aliquot of the high-concentration stock solution at room temperature.

  • Dilute in Cell Culture Medium: Prepare working concentrations by diluting the stock solution directly into the appropriate cell culture medium immediately before use. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of a novel compound in cell culture.

3.1. Protocol 1: Determining Compound Cytotoxicity using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is used to determine the concentration-dependent effect of the compound on cell viability and to calculate the IC50 (half-maximal inhibitory concentration).

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • Novel compound stock solution

  • Phosphate-buffered saline (PBS)

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well clear or opaque-walled microplates

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.

    • For suspension cells, seed cells directly into the 96-well plate on the day of the experiment.

  • Compound Treatment:

    • Prepare a serial dilution of the novel compound in complete cell culture medium.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Measure the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

3.2. Protocol 2: Assessing the Mechanism of Cell Death (e.g., Apoptosis vs. Ferroptosis)

This protocol helps to distinguish between different cell death modalities induced by the compound.

Materials:

  • Cells treated with the novel compound at a concentration around the IC50

  • Ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1)

  • Apoptosis inhibitors (e.g., Z-VAD-FMK)

  • Reagents for detecting lipid peroxidation (e.g., C11-BODIPY™ 581/591)

  • Flow cytometer

Procedure:

  • Co-treatment Experiment:

    • Seed cells as described in Protocol 1.

    • Treat cells with the novel compound in the presence or absence of a ferroptosis inhibitor or an apoptosis inhibitor.

    • Assess cell viability after the desired incubation period as described in Protocol 1. A rescue of cell death by a specific inhibitor suggests the involvement of that pathway.

  • Detection of Lipid Peroxidation (a hallmark of ferroptosis):

    • Treat cells with the novel compound for a shorter time period (e.g., 6-24 hours).

    • Stain the cells with C11-BODIPY™ 581/591 according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry. A shift in the fluorescence emission from red to green indicates lipid peroxidation.

3.3. Protocol 3: Western Blotting to Analyze Protein Expression

This protocol is used to investigate changes in the expression of key proteins in a suspected signaling pathway. For example, if ferroptosis is suspected, the expression of GPX4 can be assessed.

Materials:

  • Cells treated with the novel compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the protein of interest (e.g., anti-GPX4) and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of Novel Compound in Different Cell Lines

Cell LineIC50 (µM) after 48h Treatment
Cell Line A[Insert Value]
Cell Line B[Insert Value]
Cell Line C[Insert Value]

Table 2: Effect of Inhibitors on Compound-Induced Cell Death

Treatment Group% Cell Viability
Vehicle Control100
Novel Compound (IC50)[Insert Value]
Novel Compound + Ferrostatin-1[Insert Value]
Novel Compound + Z-VAD-FMK[Insert Value]

Table 3: Relative Protein Expression Changes upon Compound Treatment

ProteinFold Change vs. Vehicle Control
GPX4[Insert Value]
FSP1[Insert Value]
Nrf2[Insert Value]

Visualization of Pathways and Workflows

5.1. Hypothetical Signaling Pathway: Induction of Ferroptosis via GPX4 Inhibition

If the novel compound is hypothesized to be a GPX4 inhibitor, its mechanism can be depicted as follows. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately causing iron-dependent cell death known as ferroptosis.[3]

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides PUFA->Lipid_Peroxides oxidation Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis induces GPX4 GPX4 GPX4->Lipid_Peroxides reduces GSSG Oxidized Glutathione (GSSG) GPX4->GSSG Novel_Compound Novel Compound (e.g., this compound) Novel_Compound->GPX4 inhibition GSH Glutathione (GSH) GSH->GPX4 cofactor

Caption: Hypothetical mechanism of a novel GPX4 inhibitor inducing ferroptosis.

5.2. Experimental Workflow for Characterizing a Novel Compound

The overall workflow for characterizing a novel compound can be visualized to guide the experimental process.

Experimental_Workflow Start Start: Novel Compound Prep Compound Preparation: Stock and Working Solutions Start->Prep Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Prep->Viability IC50 Determine IC50 Viability->IC50 Mechanism Mechanism of Cell Death Assays (e.g., Co-treatment with inhibitors, Lipid ROS detection) IC50->Mechanism Apoptosis Apoptosis? Mechanism->Apoptosis Ferroptosis Ferroptosis? Mechanism->Ferroptosis Other Other? Mechanism->Other Pathway Pathway Analysis (e.g., Western Blot, qPCR) Apoptosis->Pathway Ferroptosis->Pathway Other->Pathway Target Target Engagement Assays (e.g., CETSA, Kinase profiling) Pathway->Target Conclusion Conclusion: Characterize Compound's MOA Target->Conclusion

Caption: A generalized workflow for the in vitro characterization of a novel compound.

References

Standard Operating Procedure for BRD2879 Enzymatic Assay: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed standard operating procedure (SOP) for the enzymatic assay of BRD2879, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the R132H variant. Mutations in IDH1 are frequently observed in several types of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, the R132H mutant acquires a neomorphic activity, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG) while consuming NADPH.[1][2][3] This SOP describes a robust and reliable method to measure the enzymatic activity of IDH1-R132H and to determine the inhibitory potential of compounds like this compound. The assay is based on monitoring the consumption of NADPH, which can be measured either by a decrease in absorbance at 340 nm or through a coupled fluorogenic reaction.[1][4]

Principle of the Assay

The enzymatic activity of the mutant IDH1-R132H is determined by measuring the rate of NADPH consumption as it converts α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). The decrease in NADPH concentration is directly proportional to the enzyme's activity. This can be monitored using two primary methods:

  • Colorimetric Method: Directly measures the decrease in absorbance at 340 nm, the wavelength at which NADPH has a characteristic absorbance peak.[4]

  • Fluorogenic Method: Employs a coupled-enzyme reaction where the amount of remaining NADPH is used to generate a fluorescent product.[1][5] This method generally offers higher sensitivity.

This protocol will focus on the more direct and widely accessible colorimetric method.

Data Presentation

The inhibitory activity of this compound and other known IDH1-R132H inhibitors is summarized in the table below. This data is essential for comparing the potency of new chemical entities against established standards.

CompoundTargetIC50 (nM)Assay TypeReference
This compound IDH1-R132H 50 Biochemical DC Chemicals
AGI-5198IDH1-R132H3.4Diaphorase/Resazurin-coupledReaction Biology[6]
IDH-C227IDH1-R132H7.5Diaphorase/Resazurin-coupledReaction Biology[6]
AG-120 (Ivosidenib)IDH1-R132H3.8Diaphorase/Resazurin-coupledReaction Biology[6]

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for inhibitor screening and IC50 determination.

Materials and Reagents
  • Recombinant human IDH1-R132H enzyme

  • This compound (or other test inhibitors)

  • IDH1 Assay Buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • α-Ketoglutarate (α-KG)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Reagent Preparation
  • IDH1 Assay Buffer: Prepare a stock solution and store at 4°C. On the day of the assay, bring to room temperature.

  • IDH1-R132H Enzyme Solution: Dilute the recombinant enzyme in cold IDH1 Assay Buffer to the desired working concentration (e.g., 2 µl of enzyme stock per 50 µl of final reaction volume, as suggested by some kits).[4] Keep on ice.

  • α-Ketoglutarate (α-KG) Stock Solution: Prepare a concentrated stock solution (e.g., 40 mM) in water. Store at -20°C.

  • NADPH Stock Solution: Prepare a concentrated stock solution (e.g., 500 µM) in water. Aliquot and store at -80°C to avoid multiple freeze-thaw cycles.[1] On the day of use, thaw an aliquot and keep it on ice.

  • This compound/Test Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Substrate Solution: On the day of the assay, prepare a working substrate solution by diluting the α-KG and NADPH stock solutions in IDH1 Assay Buffer. For a 50 µl final reaction volume, a suggested preparation for each well is 2 µl of α-KG stock and 4 µl of NADPH stock in 44 µl of assay buffer.[4]

Assay Procedure
  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the this compound/test inhibitor stock solution in IDH1 Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid affecting enzyme activity.

  • Set up the Assay Plate:

    • Enzyme Control (EC): Add 40 µl of the diluted IDH1-R132H enzyme solution and 10 µl of IDH1 Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Inhibitor Wells: Add 40 µl of the diluted IDH1-R132H enzyme solution and 10 µl of the corresponding diluted inhibitor.

    • Solvent Control (SC): Add 40 µl of the diluted IDH1-R132H enzyme solution and 10 µl of IDH1 Assay Buffer with the highest concentration of DMSO used in the inhibitor dilutions.

    • No Enzyme Control (Blank): Add 40 µl of IDH1 Assay Buffer and 10 µl of IDH1 Assay Buffer.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 50 µl of the prepared Substrate Solution to all wells to start the enzymatic reaction. The final reaction volume will be 100 µl.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 340 nm in kinetic mode, taking readings every minute for 30-60 minutes.[4]

Data Analysis
  • Calculate the Rate of Reaction:

    • For each well, determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD340/min).

  • Calculate Percent Inhibition:

    • The percent inhibition for each inhibitor concentration is calculated using the following formula:

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - IDH1-R132H Enzyme - this compound/Inhibitor - Assay Buffer - α-KG & NADPH plate_setup Set up 96-well plate: - Enzyme Control - Inhibitor Wells - Solvent Control - Blank reagents->plate_setup Dispense pre_incubation Pre-incubate plate (10-15 min at RT) plate_setup->pre_incubation Incubate reaction_start Initiate reaction (Add Substrate Solution) pre_incubation->reaction_start Start kinetic_read Kinetic Measurement (OD340 nm at 37°C) reaction_start->kinetic_read Measure rate_calc Calculate Reaction Rate (ΔOD/min) kinetic_read->rate_calc Analyze inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Caption: Experimental workflow for the this compound enzymatic assay.

IDH1-R132H Signaling Pathway Context

signaling_pathway cluster_wt Wild-Type IDH1 cluster_mutant Mutant IDH1-R132H cluster_inhibition Inhibition by this compound isocitrate Isocitrate wt_idh1 IDH1 (Wild-Type) isocitrate->wt_idh1 a_kg α-Ketoglutarate wt_idh1->a_kg nadph NADPH wt_idh1->nadph a_kg2 α-Ketoglutarate nadp NADP+ nadp->wt_idh1 mut_idh1 IDH1-R132H (Mutant) a_kg2->mut_idh1 hg2 2-Hydroxyglutarate (Oncometabolite) mut_idh1->hg2 nadp2 NADP+ mut_idh1->nadp2 nadph2 NADPH nadph2->mut_idh1 This compound This compound This compound->mut_idh1 Inhibits

Caption: Signaling context of wild-type vs. mutant IDH1 and inhibition by this compound.

References

Application Notes and Protocols for BRD2879 Treatment of IDH1-Mutant Glioma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gliomas are the most common primary brain tumors, and a significant subset of these tumors harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene, most commonly the R132H mutation. This mutation results in the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in gliomagenesis through epigenetic and metabolic reprogramming. BRD2879 is a potent and selective small molecule inhibitor of the mutant IDH1-R132H enzyme. These application notes provide a comprehensive protocol for the treatment of IDH1-mutant glioma cell lines with this compound and for the evaluation of its biological effects.

Data Presentation

Table 1: this compound Inhibitor Profile
ParameterValueReference
Target Isocitrate Dehydrogenase 1 (IDH1) R132H mutantMedchemExpress
IC₅₀ (IDH1-R132H) 0.05 µMMedchemExpress[1]
IC₅₀ (IDH1-R132C) 2.5 µMMedchemExpress[1]
IC₅₀ (IDH1-WT) >20 µMMedchemExpress[1]
IC₅₀ (IDH2-R140Q) >20 µMMedchemExpress[1]
Molecular Formula C₃₀H₃₈FN₃O₅SInvivoChem[2]
Molecular Weight 571.70 g/mol InvivoChem[2]
CAS Number 1304750-47-7InvivoChem[2]
Table 2: Recommended Cell Lines for this compound Treatment
Cell LineDescriptionKey Characteristics
U87MG-IDH1-R132H Human glioblastoma cell line engineered to express the IDH1-R132H mutation.High level of 2-HG production. Parental U87MG cells can be used as a negative control.[3][4]
U251-IDH1-R132H Human glioblastoma cell line engineered to express the IDH1-R132H mutation.Another well-characterized model for studying IDH1-mutant glioma.[1]
TS603 Patient-derived glioma sphere culture.Endogenously expresses the IDH1-R132H mutation.[5]
NHA-IDH1-R132H Normal human astrocytes engineered to express the IDH1-R132H mutation.Useful for studying the specific effects of the mutation and its inhibition in a non-cancerous background.

Experimental Protocols

Cell Culture and Maintenance

Protocol for U87MG-IDH1-R132H and U251-IDH1-R132H Cell Lines:

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418, concentration to be optimized for each cell line) to maintain the expression of the mutant IDH1.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells and re-seed at a 1:3 to 1:6 ratio.

This compound Stock Solution Preparation and Storage
  • Solvent: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) in triplicate. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 to 120 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at 1x and 5x the IC₅₀) for 48-72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

2-Hydroxyglutarate (2-HG) Measurement Assay

This assay quantifies the level of the oncometabolite 2-HG produced by IDH1-R132H mutant cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 48-72 hours.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex and incubate at -80°C for 30 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • 2-HG Quantification: Use a commercially available 2-HG assay kit (colorimetric or fluorometric) or LC-MS/MS for accurate quantification. Follow the manufacturer's instructions for the kit-based assays.

  • Data Normalization: Normalize the 2-HG levels to the total protein concentration or cell number.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • IDH1-R132H specific antibody

      • Phospho-Akt (Ser473) and total Akt

      • Phospho-mTOR (Ser2448) and total mTOR

      • β-catenin

      • Cleaved Caspase-3

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Pathways and Workflows

G cluster_0 IDH1-R132H Signaling Pathway cluster_1 This compound Mechanism of Action Isocitrate Isocitrate IDH1-WT IDH1-WT Isocitrate->IDH1-WT NADP+ -> NADPH alpha-KG alpha-KG IDH1-R132H IDH1-R132H alpha-KG->IDH1-R132H NADPH -> NADP+ IDH1-WT->alpha-KG 2-HG 2-HG IDH1-R132H->2-HG TET_enzymes TET Enzymes (DNA Demethylases) 2-HG->TET_enzymes Inhibition JmjC_demethylases JmjC Domain (Histone Demethylases) 2-HG->JmjC_demethylases Inhibition DNA_Hypermethylation DNA Hypermethylation TET_enzymes->DNA_Hypermethylation Histone_Hypermethylation Histone Hypermethylation JmjC_demethylases->Histone_Hypermethylation Gene_Expression Altered Gene Expression DNA_Hypermethylation->Gene_Expression Histone_Hypermethylation->Gene_Expression Gliomagenesis Gliomagenesis Gene_Expression->Gliomagenesis This compound This compound IDH1-R132H_inhibited IDH1-R132H This compound->IDH1-R132H_inhibited Inhibition 2-HG_reduction 2-HG Reduction IDH1-R132H_inhibited->2-HG_reduction Reversal Reversal of Epigenetic Changes 2-HG_reduction->Reversal Anti-tumor Anti-tumor Effects (↓Proliferation, ↑Apoptosis) Reversal->Anti-tumor

Caption: Signaling pathway of IDH1-R132H and the mechanism of action of this compound.

G cluster_workflow Experimental Workflow for this compound Evaluation Start Start Cell_Culture Culture IDH1-R132H mutant glioma cells Start->Cell_Culture Treatment Treat cells with This compound (dose-response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis 2HG_Assay 2-HG Measurement (LC-MS/MS or Kit) Treatment->2HG_Assay Western_Blot Western Blot Analysis (p-Akt, p-mTOR, etc.) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis 2HG_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating the effects of this compound.

References

BRD2879: Application in High-Throughput Screening for Mutant IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

BRD2879 is a potent and highly selective small molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) R132H mutant enzyme. This mutation is a key driver in several cancers, including glioma and acute myeloid leukemia, making it a critical target for therapeutic development. The neomorphic activity of the mutant IDH1 enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis. High-throughput screening (HTS) assays are essential for the discovery of novel and potent inhibitors of IDH1-R132H. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns, targeting researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). The somatic point mutation R132H in IDH1 results in a gain-of-function, enabling the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting cancer development.[1]

The development of selective inhibitors against the mutant IDH1 enzyme is a promising therapeutic strategy. High-throughput screening provides a robust platform for identifying and characterizing such inhibitors from large compound libraries.[2] this compound has emerged as a valuable tool compound for these efforts due to its high potency and selectivity.

Data Presentation

Quantitative data for this compound and its utility in HTS assays are summarized below.

ParameterValueTarget EnzymeReference
IC50 50 nMIDH1-R132H[3]
IC50 2.5 µMIDH1-R132C[3]
IC50 >20 µMIDH1-WT[3]
IC50 >20 µMIDH2-R140Q[3]
Cell-based EC50 (2-HG reduction) 0.3 µM--
HTS Z'-factor (representative) 0.59IDH1-R132H[4]

Signaling Pathway

The IDH1-R132H mutation impacts several downstream signaling pathways, contributing to its oncogenic effects. The production of 2-HG can influence the Wnt/β-catenin and AKT-mTOR pathways, affecting cell proliferation, survival, and migration.

IDH1_R132H_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1-R132H Isocitrate Isocitrate IDH1_WT IDH1_WT Isocitrate->IDH1_WT alpha-KG alpha-KG Normal_Cellular_Function Normal_Cellular_Function alpha-KG->Normal_Cellular_Function Regulates Dioxygenases IDH1_WT->alpha-KG alpha-KG_mut alpha-KG IDH1_R132H IDH1_R132H alpha-KG_mut->IDH1_R132H 2-HG 2-Hydroxyglutarate (2-HG) Epigenetic_Alterations Epigenetic_Alterations 2-HG->Epigenetic_Alterations Inhibits Dioxygenases IDH1_R132H->2-HG AKT_mTOR_Pathway AKT_mTOR_Pathway IDH1_R132H->AKT_mTOR_Pathway Activates Wnt_beta-catenin_Pathway Wnt_beta-catenin_Pathway IDH1_R132H->Wnt_beta-catenin_Pathway Downregulates Oncogenesis Oncogenesis Epigenetic_Alterations->Oncogenesis Cell_Migration Cell_Migration AKT_mTOR_Pathway->Cell_Migration Promotes Decreased_Proliferation Decreased_Proliferation Wnt_beta-catenin_Pathway->Decreased_Proliferation Leads to This compound This compound This compound->IDH1_R132H Inhibits

Caption: Signaling pathway of mutant IDH1-R132H and the inhibitory action of this compound.

Experimental Protocols

Biochemical High-Throughput Screening Assay for IDH1-R132H Inhibitors

This protocol describes a biochemical assay to identify inhibitors of IDH1-R132H by measuring the consumption of the cofactor NADPH.

Materials:

  • Recombinant human IDH1-R132H enzyme

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) bovine serum albumin (BSA)

  • α-ketoglutarate (α-KG)

  • NADPH

  • This compound (as a positive control)

  • DMSO (for compound dilution)

  • 384-well black, low-volume microplates

  • Plate reader with fluorescence detection capabilities

Workflow Diagram:

HTS_Workflow Compound_Library Compound_Library Plate_Preparation Dispense Compounds (nanoliter volumes) Compound_Library->Plate_Preparation Reagent_Addition_1 Add IDH1-R132H Enzyme Plate_Preparation->Reagent_Addition_1 Incubation_1 Pre-incubation (Compound + Enzyme) Reagent_Addition_1->Incubation_1 Reagent_Addition_2 Add Substrate Mix (alpha-KG + NADPH) Incubation_1->Reagent_Addition_2 Incubation_2 Enzymatic Reaction Reagent_Addition_2->Incubation_2 Detection Measure NADPH Fluorescence (Ex/Em: 340/460 nm) Incubation_2->Detection Data_Analysis Calculate % Inhibition, IC50, and Z'-factor Detection->Data_Analysis Hit_Identification Hit_Identification Data_Analysis->Hit_Identification

Caption: General workflow for a biochemical high-throughput screen for IDH1-R132H inhibitors.

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense test compounds and controls (this compound and DMSO) into 384-well plates. The final concentration of DMSO should not exceed 0.5%.

  • Enzyme Addition: Add 5 µL of IDH1-R132H enzyme solution (final concentration, e.g., 5 nM) in assay buffer to each well.

  • Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 5 µL of a substrate mixture containing α-KG (final concentration, e.g., 50 µM) and NADPH (final concentration, e.g., 25 µM) in assay buffer.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Detection: Measure the fluorescence of NADPH (Excitation: 340 nm, Emission: 460 nm) using a compatible plate reader. A decrease in fluorescence indicates NADPH consumption and enzyme activity.

  • Data Analysis:

    • Normalize the data using positive (this compound) and negative (DMSO) controls.

    • Calculate the percent inhibition for each compound.

    • Determine the IC50 values for active compounds by fitting the data to a four-parameter dose-response curve.

    • Assess the quality of the assay by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Cell-Based Assay for 2-HG Production

This protocol describes a cell-based assay to measure the inhibitory effect of compounds on the production of 2-HG in cells expressing mutant IDH1-R132H.

Materials:

  • U-87 MG glioblastoma cells engineered to express IDH1-R132H (e.g., ATCC HTB-14IG).[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (as a positive control)

  • DMSO

  • 384-well cell culture plates

  • 2-HG detection kit (e.g., colorimetric or fluorometric)

  • Plate reader for absorbance or fluorescence detection

Protocol:

  • Cell Seeding: Seed U-87 MG IDH1-R132H cells into 384-well plates at a density of, for example, 2,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a dilution series of test compounds and controls (this compound and DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • 2-HG Measurement:

    • Lyse the cells according to the 2-HG detection kit manufacturer's instructions.

    • Perform the enzymatic reactions provided in the kit to quantify the amount of 2-HG.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the 2-HG levels to the DMSO control.

    • Calculate the percent reduction in 2-HG for each compound.

    • Determine the EC50 values for active compounds.

Logical Relationship Diagram

The process of hit identification and validation in a typical drug discovery campaign for IDH1-R132H inhibitors is outlined below.

Hit_to_Lead_Process cluster_screening Screening Cascade cluster_optimization Lead Optimization Primary_HTS Primary HTS (Biochemical Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Secondary_Assay Secondary Assay (Cell-based 2-HG) Hit_Confirmation->Secondary_Assay Selectivity_Assay Selectivity Assays (IDH1-WT, IDH2) Secondary_Assay->Selectivity_Assay SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Assay->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo_Efficacy Lead_Candidate Lead_Candidate In_Vivo_Efficacy->Lead_Candidate

Caption: A typical hit identification and lead optimization workflow for IDH1-R132H inhibitors.

Conclusion

This compound is a powerful tool for the discovery and characterization of novel IDH1-R132H inhibitors. The detailed protocols and workflows provided in this document offer a comprehensive guide for researchers to establish robust high-throughput screening campaigns. The use of this compound as a reference compound will aid in the validation of new assays and the identification of promising new therapeutic candidates for the treatment of IDH1-mutant cancers.

References

Application Note: Protocol for Measuring 2-Hydroxyglutarate (2-HG) Levels Following BRD2879 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes are frequently observed in various cancers, including glioma and acute myeloid leukemia (AML).[1][2] These mutations confer a neomorphic gain-of-function activity, leading to the conversion of α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (D-2HG or R-2HG).[3][4] Elevated levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, which results in epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[3][5][6]

BRD2879 is a specific inhibitor of the mutant IDH1-R132H enzyme.[7] It has been shown to cause a dose-dependent reduction in D-2HG production in cells expressing this mutation.[7] Therefore, accurate measurement of D-2HG levels is a critical biomarker for assessing the efficacy of inhibitors like this compound.[8] This document provides detailed protocols for treating IDH1-mutant cells with this compound and subsequently quantifying D-2HG levels using two common methods: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and an enzyme-based colorimetric assay.

cluster_0 Metabolic Pathway cluster_1 Inhibition & Effect AKG α-Ketoglutarate Isocitrate Isocitrate AKG->Isocitrate Wild-Type IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) AKG->D2HG Mutant IDH1 (R132H) Dioxygenases α-KG-Dependent Dioxygenases D2HG->Dioxygenases Inhibits BRD This compound BRD->D2HG Inhibits Production Epigenetics Epigenetic Alterations Dioxygenases->Epigenetics

Figure 1. Mechanism of this compound action on the mutant IDH1 pathway.

Experimental Workflow

The overall experimental process involves culturing cells with the IDH1 mutation, treating them with a range of this compound concentrations, collecting samples, and quantifying the resulting 2-HG levels.

A 1. Cell Culture (IDH1-R132H Mutant Cells) B 2. This compound Treatment (Dose-Response) A->B C 3. Sample Collection (Cell Lysate & Supernatant) B->C D 4. Metabolite Extraction C->D E 5. 2-HG Quantification (LC-MS/MS or Enzymatic Assay) D->E F 6. Data Analysis & Visualization E->F

Figure 2. General experimental workflow for 2-HG measurement.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the treatment of an adherent cell line (e.g., HA1E-M engineered with IDH1-R132H) with this compound.

Materials:

  • IDH1-R132H expressing cells

  • Complete growth medium (e.g., DMEM with 10% FBS)[9]

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS)[10]

  • 6-well or 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.[10]

    • Trypsinize, count, and seed the cells into culture plates at a predetermined density (e.g., 1 x 10^5 cells/well for a 6-well plate) to ensure they are in the exponential growth phase during treatment.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.

    • On the day of treatment, perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. A suggested dose range is 0.01 µM to 10 µM to capture the dose-response curve (EC₅₀ ≈ 0.3 µM) and potential toxicity at higher doses.[7]

  • Cell Treatment:

    • Carefully remove the medium from the attached cells.

    • Add the medium containing the various concentrations of this compound to the respective wells.

    • Include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound dose.

    • Incubate the plates for the desired treatment duration, typically 72 hours for this compound.[7]

Protocol 2: Sample Preparation for 2-HG Analysis

A. Intracellular Metabolites:

  • After incubation, place the culture plates on ice.

  • Aspirate the culture medium.

  • Wash the cell monolayer once with 1 mL of ice-cold PBS.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.[12]

  • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Incubate at -80°C for at least 30 minutes.

  • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet cell debris.[13]

  • Transfer the supernatant, which contains the metabolites, to a new tube. This extract is now ready for analysis or can be stored at -80°C.

B. Secreted Metabolites (from Culture Supernatant):

  • After the 72-hour treatment period, collect the conditioned medium from each well into separate microcentrifuge tubes.

  • Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells or debris.

  • Transfer the supernatant to a new tube. This sample can be analyzed directly or stored at -80°C. For LC-MS analysis, a protein precipitation step (e.g., with cold methanol or perchloric acid) may be required.[13]

Protocol 3: Quantification of D-2-Hydroxyglutarate

Two primary methods are outlined below, offering a choice between high accuracy and high throughput.

cluster_0 Method A cluster_1 Method B LCMS LC-MS/MS LCMS_Pros Pros: • High Accuracy & Specificity • Distinguishes D/L Enantiomers • Gold Standard LCMS->LCMS_Pros LCMS_Cons Cons: • Lower Throughput • Higher Cost & Complexity LCMS->LCMS_Cons Enzyme Enzymatic Assay Enzyme_Pros Pros: • High Throughput • Rapid & Inexpensive • Simple Protocol Enzyme->Enzyme_Pros Enzyme_Cons Cons: • D-2HG Specific (No L-2HG) • Potential for Interference Enzyme->Enzyme_Cons

References

Application Notes and Protocols for BRD2879 in Patient-Derived Cancer Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific compound "BRD2879" is limited. The following application notes and protocols are based on the assumed action of a novel bromodomain inhibitor and are intended as a comprehensive template. Researchers should substitute specific targets and pathways relevant to this compound as this information becomes available.

Introduction

Patient-derived cancer models, which include 2D cell cultures, spheroids, organoids, and patient-derived xenografts (PDXs), are becoming indispensable tools in cancer research and personalized medicine.[1][2][3][4] These models better recapitulate the genetic and phenotypic heterogeneity of a patient's tumor compared to traditional cancer cell lines.[1][4] This document provides detailed application notes and protocols for the use of a putative novel bromodomain inhibitor, this compound, in patient-derived cancer cell models. Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in the regulation of gene expression. Their dysregulation is implicated in the development and progression of various cancers, making them attractive therapeutic targets.

Hypothetical Mechanism of Action of this compound

This compound is hypothesized to be a potent and selective inhibitor of a specific bromodomain-containing protein (e.g., BRD4). By binding to the acetyl-lysine binding pocket of the bromodomain, this compound is expected to displace the protein from chromatin, leading to the downregulation of key oncogenes, such as MYC. This disruption of transcriptional programs is anticipated to induce cell cycle arrest, senescence, and ultimately apoptosis in cancer cells.

BRD2879_Signaling_Pathway This compound This compound BET_Protein [Target Bromodomain] Protein (e.g., BRD4) This compound->BET_Protein Inhibits Proliferation Tumor Cell Proliferation Chromatin Chromatin BET_Protein->Chromatin Binds to Transcription_Factors Transcription Factors (e.g., NF-κB, c-JUN) BET_Protein->Transcription_Factors Recruits Acetyl_Lysine Acetylated Lysine Residues Chromatin->Acetyl_Lysine Contains Oncogenes Oncogenes (e.g., MYC, BCL2) Transcription_Factors->Oncogenes Activates Transcription of Cell_Cycle_Arrest Cell Cycle Arrest Oncogenes->Cell_Cycle_Arrest Inhibition Leads to Apoptosis Apoptosis Oncogenes->Apoptosis Inhibition Leads to Oncogenes->Proliferation

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from key experiments.

Table 1: Cell Viability (IC50) Data for this compound

Patient-Derived ModelCancer TypeIC50 (µM) after 72h
PD-Model-001[e.g., Pancreatic Ductal Adenocarcinoma][e.g., 0.5]
PD-Model-002[e.g., Non-Small Cell Lung Cancer][e.g., 1.2]
PD-Model-003[e.g., Triple-Negative Breast Cancer][e.g., 0.8]

Table 2: Apoptosis Induction by this compound (1 µM at 48h)

Patient-Derived Model% Apoptotic Cells (Annexin V+) - Control% Apoptotic Cells (Annexin V+) - this compound
PD-Model-001[e.g., 5.2 ± 1.1][e.g., 45.8 ± 3.5]
PD-Model-002[e.g., 3.8 ± 0.9][e.g., 30.1 ± 2.8]
PD-Model-003[e.g., 6.1 ± 1.5][e.g., 55.2 ± 4.1]

Table 3: Effect of this compound on Target Gene Expression (1 µM at 24h)

Patient-Derived ModelGeneFold Change (mRNA) vs. Control
PD-Model-001MYC[e.g., -4.5]
PD-Model-001BCL2[e.g., -3.2]
PD-Model-003MYC[e.g., -5.1]

Experimental Protocols

The following are detailed protocols for establishing and treating patient-derived cancer cell models with this compound.

Protocol 1: Establishment and Culture of Patient-Derived Cancer Cells
  • Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy in sterile collection medium on ice. All procedures should be performed under institutional review board (IRB) approved protocols.

  • Tissue Dissociation:

    • Wash the tissue with cold PBS supplemented with 1% penicillin-streptomycin.

    • Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.

    • Digest the tissue fragments with an appropriate enzyme cocktail (e.g., collagenase, dispase, and DNase I) in a shaking incubator at 37°C for 30-90 minutes, depending on the tissue type.

    • Neutralize the enzymes with culture medium containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Cell Culture:

    • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in the appropriate patient-derived cell culture medium (e.g., supplemented with growth factors such as EGF and FGF).

    • Plate the cells in flasks or plates pre-coated with an extracellular matrix (e.g., Matrigel or collagen).

    • Culture the cells at 37°C in a humidified incubator with 5% CO2.

    • Change the medium every 2-3 days and subculture the cells upon reaching 80-90% confluency.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed patient-derived cancer cells in a 96-well, clear-bottom, white-walled plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) in triplicate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using a non-linear regression curve fit.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 1 µM) for 48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent.

    • Combine the detached cells with the cells from the supernatant.

  • Staining:

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Protocol 4: Western Blotting for Target Protein Expression
  • Protein Extraction:

    • Treat cells with this compound for the desired time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., MYC, BCL2, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow

Experimental_Workflow Start Start: Patient Tumor Tissue Establish_PDC Establish Patient-Derived Cell Culture (PDC) Start->Establish_PDC Characterize_PDC Characterize PDC (Genomics, Transcriptomics) Establish_PDC->Characterize_PDC BRD2879_Treatment Treat with this compound (Dose-Response & Time-Course) Characterize_PDC->BRD2879_Treatment Viability_Assay Cell Viability Assay (IC50) BRD2879_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) BRD2879_Treatment->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies BRD2879_Treatment->Mechanism_Studies Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot Western Blot (Target Proteins) Mechanism_Studies->Western_Blot qPCR RT-qPCR (Target Genes) Mechanism_Studies->qPCR Western_Blot->Data_Analysis qPCR->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: General experimental workflow for evaluating this compound.

References

Application Note: Assessing the Efficacy of BRD2879 in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers.[1][2] This increased physiological relevance is crucial for the preclinical evaluation of novel anti-cancer therapeutics.[3][4] BRD2879 is a potent and selective inhibitor of the R132H mutant of isocitrate dehydrogenase 1 (IDH1). The IDH1-R132H mutation is a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. This mutation leads to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and ultimately promoting tumorigenesis. This compound acts by specifically targeting the mutated IDH1 enzyme, thereby inhibiting the production of 2-HG.

This application note provides a detailed protocol for assessing the efficacy of this compound in 3D tumor spheroid models harboring the IDH1-R132H mutation. The described methods will enable researchers to quantify the dose-dependent effects of this compound on spheroid growth, viability, and the production of the oncometabolite 2-HG.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the R132H mutant of isocitrate dehydrogenase 1 (IDH1). In normal cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, the R132H mutation confers a new enzymatic activity, causing the reduction of α-KG to D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG competitively inhibit α-KG-dependent enzymes, including histone and DNA demethylases, leading to widespread epigenetic changes that drive cancer development. This compound binds to the mutated IDH1-R132H enzyme and blocks its catalytic activity, thus reducing the intracellular concentration of 2-HG and reversing the oncogenic epigenetic modifications.

BRD2879_Mechanism_of_Action cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (IDH1-R132H Mutant) Isocitrate_WT Isocitrate IDH1_WT IDH1 (Wild-Type) Isocitrate_WT->IDH1_WT aKG_WT α-Ketoglutarate IDH1_WT->aKG_WT Normal Metabolism aKG_mutant α-Ketoglutarate IDH1_mutant IDH1-R132H (Mutant) aKG_mutant->IDH1_mutant two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_dysregulation Epigenetic Dysregulation & Tumorigenesis two_HG->Epigenetic_dysregulation IDH1_mutant->two_HG This compound This compound This compound->IDH1_mutant Inhibition

Figure 1: Mechanism of action of this compound.

Experimental Protocols

3D Spheroid Culture

This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • IDH1-R132H mutant cancer cell line (e.g., U87-MG-IDH1-R132H, HT1080)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture IDH1-R132H mutant cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Add trypsin-EDTA to detach the cells and incubate at 37°C for 3-5 minutes.

  • Neutralize the trypsin with complete culture medium and collect the cell suspension in a 15 mL conical tube.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete culture medium and determine the cell concentration and viability.

  • Dilute the cell suspension to a final concentration of 2.5 x 104 cells/mL.

  • Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well round-bottom plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 2-4 days.

This compound Treatment

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Spheroid cultures from Protocol 1

Procedure:

  • Prepare a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • After 3 days of spheroid formation, carefully remove 100 µL of the culture medium from each well.

  • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).

Assessment of Spheroid Growth

Spheroid size is a key indicator of drug efficacy.[5][6]

Materials:

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours post-treatment), capture brightfield images of the spheroids in each well.

  • Use image analysis software to measure the diameter of each spheroid.

  • Calculate the spheroid volume using the formula: Volume = (4/3)πr³, where r is the radius (diameter/2).

  • Normalize the spheroid volume at each time point to the initial volume at time 0.

Cell Viability Assessment (CellTiter-Glo® 3D Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

Materials:

  • CellTiter-Glo® 3D Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Transfer 100 µL of the lysate to an opaque-walled 96-well plate.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of 2-HG Levels

This protocol quantifies the intracellular concentration of the oncometabolite 2-HG.

Materials:

  • 2-HG Assay Kit (colorimetric or fluorometric)

  • Spheroid cultures treated with this compound

  • PBS

  • Lysis buffer

Procedure:

  • At the end of the treatment period, carefully aspirate the culture medium.

  • Wash the spheroids twice with ice-cold PBS.

  • Lyse the spheroids according to the 2-HG assay kit manufacturer's instructions.

  • Perform the 2-HG assay following the kit protocol.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Determine the concentration of 2-HG in each sample by comparing to a standard curve.

  • Normalize the 2-HG levels to the total protein concentration of each sample.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on Spheroid Volume

This compound Conc. (µM)Spheroid Volume (mm³) at 72h (Mean ± SD)% Growth Inhibition
Vehicle Control0
0.1
1
10
50

Table 2: Effect of this compound on Spheroid Viability (IC50)

AssayIC50 (µM)
CellTiter-Glo® 3D

Table 3: Effect of this compound on 2-HG Production

This compound Conc. (µM)2-HG Concentration (nmol/mg protein) (Mean ± SD)% 2-HG Inhibition
Vehicle Control0
0.1
1
10
50

Experimental Workflow and Data Analysis

The following diagram illustrates the overall experimental workflow and the logical relationship for data analysis.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_data_analysis Data Analysis Start Start: IDH1-R132H Mutant Cell Line Spheroid_Formation 1. 3D Spheroid Formation (Ultra-low attachment plate) Start->Spheroid_Formation BRD2879_Treatment 2. This compound Treatment (Dose-response) Spheroid_Formation->BRD2879_Treatment Data_Collection 3. Data Collection BRD2879_Treatment->Data_Collection End End: Efficacy Assessment Data_Collection->End Spheroid_Imaging Spheroid Imaging (Brightfield Microscopy) Data_Collection->Spheroid_Imaging Viability_Assay Cell Viability Assay (CellTiter-Glo 3D) Data_Collection->Viability_Assay Metabolite_Assay 2-HG Metabolite Assay Data_Collection->Metabolite_Assay Volume_Analysis Spheroid Volume Calculation Spheroid_Imaging->Volume_Analysis Viability_Analysis IC50 Determination Viability_Assay->Viability_Analysis Metabolite_Analysis 2-HG Quantification Metabolite_Assay->Metabolite_Analysis Volume_Analysis->End Viability_Analysis->End Metabolite_Analysis->End

Figure 2: Experimental workflow and data analysis pipeline.

Conclusion

This application note provides a comprehensive set of protocols for evaluating the efficacy of the IDH1-R132H inhibitor, this compound, in 3D spheroid models. By assessing spheroid growth, cell viability, and the levels of the oncometabolite 2-HG, researchers can obtain robust and physiologically relevant data to characterize the anti-tumor activity of this compound. These methods can be adapted for high-throughput screening and detailed mechanistic studies, thereby accelerating the development of targeted therapies for IDH1-mutant cancers.

References

Application Notes and Protocols for BRD2879 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound specifically named "BRD2879" is limited. The following application notes and protocols are based on generalized procedures for evaluating small molecule inhibitors in xenograft models and may incorporate information on similar compounds developed for cancer therapy, such as those targeting the MCL1 protein, to provide a relevant and comprehensive guide for researchers.

Introduction

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, enabling the in vivo evaluation of novel therapeutic agents.[1][2] This document provides a detailed guide for the administration and efficacy assessment of this compound, a hypothetical small molecule inhibitor, in various xenograft models of cancer. The protocols outlined here are designed for researchers, scientists, and drug development professionals to conduct robust preclinical studies.

Mechanism of Action (Hypothesized)

While specific data on this compound is not widely available, we can hypothesize its mechanism based on similar compounds from the Broad Institute, such as BRD-810, which targets the Myeloid Cell Leukemia 1 (MCL1) protein.[3] MCL1 is an anti-apoptotic protein often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. By inhibiting MCL1, this compound is presumed to reactivate the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Signaling Pathway Diagram

BRD2879_Mechanism_of_Action cluster_0 Mitochondrial Apoptosis Pathway This compound This compound MCL1 MCL1 This compound->MCL1 Inhibits BaxBak Bax/Bak MCL1->BaxBak Inhibits CytochromeC Cytochrome c Release BaxBak->CytochromeC Promotes Apoptosis Apoptosis CytochromeC->Apoptosis Initiates

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

Xenograft Model Establishment

a. Cell-Derived Xenograft (CDX) Models:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.[2]

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.

  • Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD-scid IL2Rgammanull (NSG) or athymic nude mice).[4]

b. Patient-Derived Xenograft (PDX) Models:

  • Tumor Acquisition: Obtain fresh tumor tissue from consenting patients under ethically approved protocols.[5]

  • Tumor Processing: Fragment the tumor tissue into small pieces (2-3 mm³) under sterile conditions.[5]

  • Implantation: Surgically implant the tumor fragments subcutaneously into the flank of immunodeficient mice.[5][6] PDX models often better recapitulate the heterogeneity of human tumors.[6]

This compound Administration
  • Formulation: Prepare this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water). The formulation should be optimized for solubility and stability.

  • Dosage and Schedule: Determine the optimal dose and treatment schedule through preliminary dose-finding studies. A hypothetical starting point could be a dose range of 25-100 mg/kg, administered via oral gavage or intraperitoneal injection, once or twice daily for a period of 21-28 days.

  • Administration Technique (Oral Gavage):

    • Measure the distance from the mouse's mouth to the last rib to determine the appropriate insertion depth of the gavage needle.[4]

    • Gently restrain the mouse and insert the gavage needle into the corner of the mouth, advancing it along the roof of the mouth towards the esophagus.[4]

    • Slowly administer the formulated this compound.[4]

Efficacy Assessment
  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if there are signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Analysis: Upon study completion, excise tumors for further analysis, such as histopathology, immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers, and pharmacodynamic biomarker analysis.

Experimental Workflow Diagram

Xenograft_Workflow cluster_workflow Experimental Workflow Start Tumor Cell/ Tissue Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Tumors reach ~100-200 mm³ Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Daily/Weekly Endpoint Endpoint Criteria Met Monitoring->Endpoint Tumor size or morbidity Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: A typical workflow for a xenograft efficacy study.

Data Presentation

The following table represents a hypothetical summary of quantitative data from a xenograft study evaluating this compound.

Treatment GroupNumber of Animals (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control10152 ± 121854 ± 210-+5.2 ± 1.5
This compound (25 mg/kg)10148 ± 11982 ± 15547+1.8 ± 2.1
This compound (50 mg/kg)10155 ± 14463 ± 9875-0.5 ± 1.8
This compound (100 mg/kg)10151 ± 13278 ± 7685-3.2 ± 2.5

Logical Relationship Diagram

Therapeutic_Concept cluster_concept Therapeutic Rationale Cancer_Hallmark Cancer Cell (Evading Apoptosis) Target MCL1 Overexpression Cancer_Hallmark->Target is characterized by Intervention This compound Administration Target->Intervention is targeted by Mechanism MCL1 Inhibition Intervention->Mechanism leads to Outcome Apoptosis Induction & Tumor Regression Mechanism->Outcome results in

Caption: The logical flow of the therapeutic concept.

Conclusion

The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound in xenograft models. Careful execution of these experiments, with appropriate controls and endpoints, will be crucial in determining the therapeutic potential of this compound for cancer treatment. Researchers should adapt these protocols to their specific cancer models and research questions, always adhering to institutional guidelines for animal welfare.

References

Troubleshooting & Optimization

BRD2879 Technical Support Center: Troubleshooting Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with BRD2879 in aqueous solutions. The following information is curated to address common challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme carrying the R132H mutation. This mutation is frequently found in certain cancers and leads to the production of an oncometabolite, D-2-hydroxyglutarate (D-2-HG). D-2-HG can competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone demethylases, leading to epigenetic alterations that contribute to oncogenesis.[1][2][3][4][5] this compound acts by specifically targeting the mutant IDH1 enzyme, thereby reducing the production of D-2-HG.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is the likely cause?

This is a common issue when working with hydrophobic compounds like this compound. The precipitation is likely due to the poor solubility of this compound in aqueous solutions. DMSO is an excellent organic solvent that can dissolve many water-insoluble compounds; however, when the DMSO concentration is significantly diluted in an aqueous buffer or medium, the solubility of the compound can decrease dramatically, leading to precipitation.[6][7]

Q3: What is the maximum concentration of DMSO that is safe for my cell cultures?

Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[7] Some robust cell lines may tolerate up to 1%. However, primary cells are often more sensitive. It is always recommended to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line and experimental conditions.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.[8]

Q4: Can I heat or sonicate my aqueous solution to dissolve precipitated this compound?

Gentle warming and sonication can be attempted to redissolve precipitated compounds. However, the stability of this compound under these conditions should be considered. Excessive heating can lead to degradation. If you choose to use these methods, it is advisable to do so cautiously and for short durations. It is recommended to first try optimizing the dilution protocol.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer (e.g., PBS).

Root Cause: Rapid change in solvent polarity from DMSO to an aqueous environment.

Troubleshooting Steps:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent composition can help to keep the compound in solution.

  • Use of Co-solvents: For challenging compounds, the use of a co-solvent in your final aqueous solution can improve solubility. Pluronic F-68 or other non-ionic surfactants can be considered, but their compatibility with your assay needs to be validated.

  • Protein Carrier: If your experimental buffer contains a protein like bovine serum albumin (BSA), try pre-mixing the this compound DMSO stock with a small volume of the protein-containing solution before the final dilution. The protein can help to solubilize the hydrophobic compound.[6]

Issue 2: Low or inconsistent bioactivity of this compound in cell-based assays.

Root Cause: Poor bioavailability in the aqueous culture medium due to low solubility and potential precipitation.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your DMSO stock solution is clear and free of precipitates before each use. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

  • Optimize Final DMSO Concentration: As a general guideline, aim for a final DMSO concentration of 0.1% to 0.5% in your cell culture medium.[7] To achieve this, you may need to prepare a more concentrated primary stock in DMSO.

  • Serum in Media: The presence of serum in your cell culture medium can aid in the solubilization of hydrophobic compounds. If you are performing experiments in serum-free media, you may face greater solubility challenges.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in public domains, a detailed table with precise values across different aqueous buffers, pH, and temperatures cannot be provided. However, the following table summarizes the known qualitative solubility information and provides general recommendations.

Solvent/SystemSolubilityRecommendations
DMSO HighRecommended for preparing primary stock solutions.
Aqueous Buffers (e.g., PBS) Very LowDirect dissolution is not recommended. Dilute from a DMSO stock.
Cell Culture Media with Serum LowSerum proteins can aid in solubility. Final DMSO concentration is critical.
Ethanol May have some solubilityCan be tested as an alternative solvent, but DMSO is more common.

Experimental Protocols

Protocol 1: Preparation of a this compound DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary. Ensure the final solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[8]

Protocol 2: Dilution of this compound for Cell Culture Experiments
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO if a very low final concentration is required. This helps in achieving better accuracy.

  • Final Dilution: Directly add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. Pipette up and down gently to mix. The final DMSO concentration should ideally be ≤ 0.5%.[7]

  • Immediate Use: Use the freshly prepared medium containing this compound immediately to treat your cells. Do not store diluted aqueous solutions of this compound for extended periods.

Visualizations

Signaling Pathway of IDH1-R132H and the Effect of this compound

Caption: Mechanism of action of this compound in inhibiting the oncogenic effects of the IDH1-R132H mutation.

Experimental Workflow for Troubleshooting this compound Solubility

Troubleshooting_Workflow Start Start: this compound Powder Prep_Stock Prepare Concentrated Stock in 100% DMSO Start->Prep_Stock Check_Stock Is Stock Solution Clear? Prep_Stock->Check_Stock Check_Stock->Prep_Stock No, Redissolve Dilute Dilute Stock in Aqueous Buffer/ Cell Culture Medium Check_Stock->Dilute Yes Observe Observe for Precipitation Dilute->Observe Proceed Proceed with Experiment Observe->Proceed No Precipitation Troubleshoot Troubleshoot Dilution Protocol Observe->Troubleshoot Precipitation Occurs Stepwise_Dilution Try Stepwise Dilution Troubleshoot->Stepwise_Dilution Cosolvent Consider Co-solvent (e.g., Pluronic F-68) Troubleshoot->Cosolvent Protein_Carrier Use Protein Carrier (e.g., BSA) Troubleshoot->Protein_Carrier Recheck Re-check for Precipitation Stepwise_Dilution->Recheck Cosolvent->Recheck Protein_Carrier->Recheck Recheck->Proceed No Precipitation Recheck->Troubleshoot Still Precipitates

Caption: A logical workflow for preparing and troubleshooting this compound solutions for experiments.

References

How to address BRD2879 instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BRD2879. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the instability of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the R132H mutation. The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate (α-KG). The IDH1-R132H mutation confers a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG). This compound inhibits this mutant enzyme, thus reducing the cellular levels of D-2HG.

Q2: What are the known signaling pathways affected by the IDH1-R132H mutation that this compound targets?

The accumulation of D-2HG due to the IDH1-R132H mutation has been shown to impact cellular signaling. Notably, it can lead to the activation of the AKT-mTOR pathway and the downregulation of the Wnt/β-catenin signaling pathway. By inhibiting the production of D-2HG, this compound can modulate these pathways.

Q3: What are the common signs of this compound instability in cell culture media?

The most common indicator of this compound instability is the formation of a precipitate in the cell culture medium. This can appear as fine particles, cloudiness, or larger crystals, and may be visible to the naked eye or under a microscope. Other signs can include a lack of expected biological activity or inconsistent experimental results.

Q4: What are the primary causes of small molecule precipitation in cell culture?

Precipitation of small molecules like this compound in aqueous solutions such as cell culture media can be caused by several factors:

  • Poor Solubility: The intrinsic solubility of the compound in aqueous media may be low.

  • Solvent Shift: A compound dissolved in a high-concentration organic solvent (like DMSO) can precipitate when diluted into the aqueous cell culture medium.

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can alter the solubility of a compound.

  • pH Instability: The pH of the cell culture medium can affect the ionization state and solubility of a compound.[1]

  • High Concentration: Using a concentration of the compound that exceeds its solubility limit in the specific medium.

  • Interaction with Media Components: The compound may interact with components of the media, such as proteins or salts, leading to precipitation.

Q5: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and bring it to room temperature.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media. Solvent Shift: Rapid change in solvent environment from organic (DMSO) to aqueous (media) causes the compound to fall out of solution.1. Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.[1] 2. Slow, dropwise addition: Add the stock solution to the media drop-by-drop while gently swirling the media. This helps to disperse the compound more evenly and avoid localized high concentrations. 3. Lower stock concentration: Consider preparing a lower concentration stock solution to increase the volume added to the media, which can aid in dispersion. However, be mindful of the final DMSO concentration.
Cloudiness or precipitate appears hours or days after treatment. Exceeding Solubility Limit: The final concentration of this compound in the media is above its solubility limit under culture conditions. Compound Degradation: The compound may be degrading over time into less soluble products. Media Evaporation: Evaporation of media in the incubator can increase the concentration of all components, including this compound, leading to precipitation.1. Optimize final concentration: Determine the optimal working concentration through a dose-response experiment and check for precipitation at each concentration. 2. Reduce incubation time: If degradation is suspected, consider reducing the incubation time or refreshing the media with newly prepared this compound solution more frequently. 3. Ensure proper humidification: Maintain proper humidity levels in your incubator to prevent media evaporation. Ensure flask caps are appropriately tightened or vented to allow gas exchange without excessive evaporation.[1]
Inconsistent results or loss of activity. This compound Degradation: The compound may be unstable and degrading under the experimental conditions (e.g., exposure to light, temperature, or reactive components in the media).1. Protect from light: Prepare and handle this compound solutions in a dark or low-light environment. Store stock solutions and treated media protected from light. 2. Fresh preparation: Prepare the final working solution of this compound in media immediately before each experiment. 3. Evaluate media components: If using a complex or custom medium, consider if any components could be reacting with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

  • Thaw Stock Solution: Remove one aliquot of the concentrated this compound DMSO stock solution from -20°C or -80°C storage. Allow it to thaw completely at room temperature.

  • Pre-warm Media: Place the required volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize the solvent shift effect, first dilute the concentrated stock solution in pre-warmed media to create an intermediate concentration.

  • Prepare Final Working Solution: Add the intermediate dilution (or the stock solution directly if not preparing an intermediate) dropwise to the pre-warmed cell culture medium while gently swirling.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below the level your cells can tolerate (typically ≤ 0.5%).

  • Use Immediately: Use the freshly prepared this compound-containing medium to treat your cells immediately.

Protocol 2: Assessing this compound Stability in Your Cell Culture System

  • Prepare this compound-containing media: Prepare your complete cell culture medium with the desired final concentration of this compound.

  • Incubate under experimental conditions: Place a sample of the prepared medium in a sterile, sealed container (e.g., a Falcon tube) and incubate it alongside your cell cultures in the 37°C, 5% CO₂ incubator.

  • Visual Inspection: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), visually inspect the medium for any signs of precipitation or color change.

  • Microscopic Examination: At the same time points, take a small aliquot of the medium and examine it under a microscope to look for crystalline structures or amorphous precipitates.

  • (Optional) Bioactivity Assay: To assess the biological activity of the remaining soluble this compound, you can collect the supernatant at different time points, filter it (0.22 µm), and apply it to fresh cells. Measure a relevant downstream marker (e.g., D-2HG levels or phosphorylation status of AKT/mTOR pathway components) to determine if the compound's potency has decreased over time.

Visualizations

IDH1_Signaling_Pathway cluster_wildtype Wild-Type IDH1 cluster_mutant Mutant IDH1-R132H Isocitrate Isocitrate IDH1 (WT) IDH1 (WT) Isocitrate->IDH1 (WT) Substrate alpha-KG alpha-KG IDH1 (WT)->alpha-KG Product alpha-KG_mut alpha-KG IDH1 (R132H) IDH1 (R132H) alpha-KG_mut->IDH1 (R132H) Substrate D-2HG D-2HG IDH1 (R132H)->D-2HG Oncometabolite This compound This compound This compound->IDH1 (R132H) Inhibition

Caption: Mechanism of action of this compound on mutant IDH1-R132H.

Signaling_Pathways cluster_upstream Upstream Events cluster_downstream Downstream Signaling IDH1_R132H IDH1-R132H D2HG D-2-Hydroxyglutarate (D-2HG) IDH1_R132H->D2HG Produces AKT_mTOR AKT-mTOR Pathway D2HG->AKT_mTOR Activates Wnt_BetaCatenin Wnt/β-catenin Pathway D2HG->Wnt_BetaCatenin Downregulates This compound This compound This compound->IDH1_R132H Inhibits Cell_Growth Cell Growth & Proliferation AKT_mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis AKT_mTOR->Apoptosis_Inhibition Tumor_Suppression Tumor Suppression Wnt_BetaCatenin->Tumor_Suppression Troubleshooting_Workflow cluster_imm Immediate Precipitation cluster_later Delayed Precipitation start Precipitate Observed with this compound q1 When did the precipitate form? start->q1 a1_imm Immediately upon addition to media q1->a1_imm Immediately a1_later Hours/days after addition q1->a1_later Later cause_imm Likely Cause: Solvent Shift a1_imm->cause_imm cause_later Possible Causes: - Exceeded Solubility Limit - Compound Degradation - Media Evaporation a1_later->cause_later sol_imm1 Pre-warm media to 37°C cause_imm->sol_imm1 sol_imm2 Add stock solution dropwise while swirling sol_imm1->sol_imm2 sol_imm3 Consider a lower concentration stock sol_imm2->sol_imm3 end Re-evaluate Experiment sol_imm3->end sol_later1 Optimize final working concentration cause_later->sol_later1 sol_later2 Reduce incubation time or refresh media sol_later1->sol_later2 sol_later3 Check incubator humidity sol_later2->sol_later3 sol_later3->end

References

Improving the reproducibility of BRD2879 assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of BRD2879 assay results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an investigational small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] By inhibiting these kinases, this compound can modulate cell cycle progression and related signaling pathways.

Q2: What are the most common sources of variability in this compound cell-based assays?

A2: The most common sources of variability include inconsistent cell health and passage number, mycoplasma contamination, reagent variability, improper plate selection, and environmental factors within the incubator.[2][3] Ensuring consistent cell culture practices is critical for reproducible results.

Q3: How can I minimize the "edge effect" in my microtiter plates?

A3: The edge effect, often caused by evaporation, can be minimized by using plates with lids, ensuring proper humidity in the incubator, and filling the perimeter wells with a buffer or media without including them in the data analysis.[4]

Q4: What type of microtiter plate is recommended for this compound fluorescence-based assays?

A4: For fluorescence-based assays, it is recommended to use black-walled, clear-bottom plates.[5] The black walls help to minimize background fluorescence and prevent crosstalk between wells, leading to a better signal-to-noise ratio.

Q5: At what confluence should I seed my cells for a this compound assay?

A5: The optimal seeding density depends on the specific cell line and the duration of the assay. It is crucial to perform a cell titration experiment to determine the seeding density that allows for logarithmic growth throughout the experiment and avoids both under- and over-confluence, which can significantly impact results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding, presence of cell clumps.Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. Use a calibrated multichannel pipette or automated liquid handler for seeding.
Edge effects due to evaporation.[4]Fill outer wells with sterile PBS or media and do not use them for experimental data. Ensure proper incubator humidity.
Contamination (e.g., mycoplasma).[3]Regularly test cell cultures for mycoplasma. Practice good aseptic technique.
Low Signal-to-Noise Ratio Suboptimal reagent concentration (e.g., detection antibody, substrate).Titrate all critical reagents to determine their optimal working concentrations.
High background fluorescence from media.[5]Use phenol red-free media for fluorescence-based assays.[5]
Insufficient incubation time.Optimize incubation times for each step of the assay (e.g., compound treatment, antibody incubation, substrate development).
Inconsistent Dose-Response Curves Incorrect serial dilutions of this compound.Prepare fresh serial dilutions for each experiment. Verify pipette calibration.
Cell health issues affecting drug sensitivity.[2][3]Use cells with a consistent and low passage number. Monitor cell viability throughout the experiment.
Compound precipitation at high concentrations.Visually inspect the compound stock and working solutions for any signs of precipitation. If necessary, adjust the solvent or sonicate briefly.
Assay Drift Over Time Changes in incubator conditions (temperature, CO2).Regularly monitor and calibrate incubator settings.
Reagent degradation.Aliquot and store reagents at their recommended temperatures. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Cell Seeding for this compound Assay
  • Culture cells to ~80% confluence.

  • Wash cells with PBS and detach using trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh, pre-warmed medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding concentration.

  • Seed the cells into a 96-well plate at the predetermined optimal density.

  • Incubate the plate for 24 hours to allow for cell attachment before compound treatment.

Protocol 2: this compound Compound Treatment and Endpoint Assay
  • Prepare serial dilutions of this compound in the appropriate assay medium.

  • Remove the culture medium from the seeded cells and add the medium containing different concentrations of this compound.

  • Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Following incubation, perform the desired endpoint assay (e.g., cell viability, proliferation, or a specific biomarker assay) according to the manufacturer's instructions.

  • Read the plate using a compatible plate reader.

Signaling Pathway and Experimental Workflow

BRD2879_Signaling_Pathway cluster_0 Cell Cycle Progression CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes This compound This compound This compound->CDK4_6 inhibits

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound Serial Dilutions incubate_24h->treat_this compound incubate_48h Incubate 48h treat_this compound->incubate_48h add_reagent Add Viability Reagent incubate_48h->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for assessing the effect of this compound on cell viability.

References

Strategies to minimize BRD2879 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BRD2879. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential cytotoxicity in normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor of caspase-1.[1][2][3] Caspase-1 is a critical enzyme in the innate immune system that, upon activation by inflammasomes, proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms.[1][4] It also cleaves gasdermin D to induce a form of programmed cell death known as pyroptosis.[1][4] By inhibiting caspase-1, this compound can modulate inflammatory responses and prevent pyroptosis.[2][4]

Q2: We are observing significant cytotoxicity in our normal cell lines even at low concentrations of this compound. What are the initial troubleshooting steps?

A2: High cytotoxicity in normal cells is a critical concern. The first step is to perform a comprehensive dose-response and time-course experiment to establish the cytotoxic profile of this compound in your specific cell line.[5] This will help determine the concentration range that is effective for inhibiting caspase-1 activity while minimizing off-target toxicity.[5] We recommend starting with a broad range of concentrations and multiple time points to identify a potential therapeutic window.[6]

Q3: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?

A3: Yes, the solvent, commonly dimethyl sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations.[7] It is essential to include a vehicle control in your experiments, which consists of the solvent at the same concentration used to deliver this compound.[5][7] If the vehicle control shows significant cytotoxicity, you should consider using a lower concentration of the solvent or exploring alternative, less toxic solvents.

Q4: Are there general strategies to reduce the cytotoxicity of this compound in our cell culture experiments?

A4: Several general strategies can be employed to mitigate the cytotoxicity of small molecules like this compound:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest duration necessary to achieve the desired biological effect.[5]

  • Serum Concentration: Increasing the serum concentration in the culture medium can sometimes reduce compound toxicity by protein binding, which lowers the free concentration of the compound.[5]

  • Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may be beneficial.[5]

Troubleshooting Guides

Issue: High variability in cytotoxicity results between experiments.

Potential Cause Recommended Action Rationale
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[5][7]Ensures consistent compound potency and reduces variability due to degradation.
Inconsistent Cell Seeding Standardize cell seeding density and allow cells to adhere and stabilize overnight before treatment.[5]Variations in cell number at the start of the experiment can significantly impact the final cytotoxicity readout.
Assay Variability Ensure the cytotoxicity assay used is robust and has a low coefficient of variation. Standardize all incubation times and reagent concentrations.[7]Minimizes technical variability in the experimental procedure.

Issue: this compound shows cytotoxicity in normal cells at concentrations required for efficacy in disease models.

Potential Cause Recommended Action Rationale
Narrow Therapeutic Window Perform a detailed dose-response curve in both normal and target cell lines to precisely define the therapeutic window.[6]Identifies a concentration range that is toxic to target cells but spares normal cells.
Off-Target Effects Screen this compound against a panel of related and unrelated targets to identify potential off-target interactions.[7]Helps to understand if the cytotoxicity is due to unintended molecular interactions.
Cell-Specific Sensitivity Test this compound in a panel of different normal cell lines to determine if the observed cytotoxicity is cell-type specific.Some cell types may be inherently more sensitive to the compound or its off-target effects.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the importance of determining the therapeutic window of this compound.

Table 1: Hypothetical IC50 Values of this compound in Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 (µM)
Cancer Cell Lines
A549Lung Carcinoma5.2
HeLaCervical Cancer7.8
MCF-7Breast Cancer10.5
Normal Cell Lines
L929Mouse Fibroblast> 50
BEAS-2BNormal Human Bronchial Epithelial45.3
NHEKNormal Human Epidermal Keratinocytes38.7[8]

Table 2: Hypothetical Caspase-1 Inhibition vs. Cytotoxicity of this compound in a Normal Cell Line (BEAS-2B)

This compound Conc. (µM)Caspase-1 Inhibition (%)Cell Viability (%)
0.11598
15595
59290
109882
259960
509940

Experimental Protocols

1. Dose-Response Cytotoxicity Assay using MTT

This protocol is adapted from established methods for assessing cell viability.[9]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.[5]

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and vehicle controls to the respective wells. Include untreated wells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

2. Caspase-1 Activity Assay

This protocol outlines a general method for measuring caspase-1 activity in cell lysates.

  • Cell Lysis:

    • Culture and treat cells with this compound as required for your experiment.

    • Lyse the cells using a specific lysis buffer compatible with caspase activity assays.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method like the Bradford assay.

  • Caspase-1 Activity Measurement:

    • In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.

    • Add a reaction buffer containing a specific caspase-1 substrate (e.g., Ac-YVAD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize the caspase-1 activity to the total protein concentration. Compare the activity in treated samples to that of the untreated control to determine the percentage of inhibition.

Visualizations

cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GasderminD Gasdermin D Casp1->GasderminD Cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Promotes GSDMD_N GSDMD-N Pore GasderminD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces This compound This compound This compound->Casp1 Inhibits

Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.

cluster_workflow Cytotoxicity Assessment Workflow start Start: Cell Seeding in 96-well Plate prep Prepare Serial Dilutions of this compound and Vehicle Control start->prep treat Treat Cells and Incubate (e.g., 24, 48, 72h) prep->treat assay Perform Cytotoxicity Assay (e.g., MTT, LDH) treat->assay read Measure Signal (Absorbance/Fluorescence) assay->read analyze Data Analysis: Calculate % Viability and IC50 read->analyze end End: Determine Cytotoxic Profile analyze->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

cluster_troubleshooting Troubleshooting Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed q1 Is the vehicle control also toxic? start->q1 a1_yes Action: Lower solvent concentration or change solvent. q1->a1_yes Yes q2 Is cytotoxicity observed at the lowest effective concentration? q1->q2 No end Resolution a1_yes->end a2_yes Action: Explore co-treatments (e.g., antioxidants) or assess for off-target effects. q2->a2_yes Yes a2_no Action: Use the lowest effective concentration for the shortest duration. q2->a2_no No q3 Is the compound degrading? q2->q3 Unsure a2_yes->end a2_no->end a3_yes Action: Prepare fresh stock solutions for each experiment. q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Overcoming Resistance to BRD2879 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to BRD2879, a known inhibitor of the IDH1-R132H mutation, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is an inhibitor of the isocitrate dehydrogenase 1 (IDH1) R132H mutant enzyme.[1] This specific mutation is a common driver in several cancers, including glioma and acute myeloid leukemia (AML).[2][3] The mutant enzyme produces the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in oncogenesis.[2][4]

Q2: My cancer cell line, which initially responded to this compound, is now showing signs of resistance. What are the potential mechanisms?

Acquired resistance to IDH1-R132H inhibitors like this compound can occur through several mechanisms:

  • Secondary Mutations in IDH1: The development of additional mutations in the IDH1 gene, often in the dimer interface where the inhibitor binds, can prevent the drug from effectively targeting the enzyme. A notable example is the S280F mutation.[2][5]

  • IDH Isoform Switching: Cancer cells can develop a new mutation in the IDH2 gene, which also produces 2-HG, thereby bypassing the inhibition of IDH1.[2][6]

  • Activation of Bypass Signaling Pathways: The cancer cells may activate alternative signaling pathways to promote growth and survival, rendering them less dependent on the IDH1 mutation. The PI3K-AKT-mTOR pathway has been implicated in this process.[7][8]

  • Leukemia Stemness: In acute myeloid leukemia, resistance can be driven by leukemia stem cells that have a hypermethylated phenotype, making them less susceptible to IDH inhibitors.[3]

Q3: How can I confirm if my resistant cell line has developed a secondary mutation in IDH1 or an IDH2 mutation?

To identify potential resistance-conferring mutations, you should perform DNA sequencing of the IDH1 and IDH2 genes in your resistant cell line population and compare it to the parental, sensitive cell line. Sanger sequencing of the specific exons or next-generation sequencing (NGS) can be utilized for this purpose.

Q4: What are the downstream signaling pathways affected by IDH1-R132H that I should investigate in my resistant cells?

The IDH1-R132H mutation and its product, 2-HG, can influence several downstream pathways. Key pathways to investigate in the context of resistance include:

  • PI3K-AKT-mTOR Pathway: This pathway is often upregulated in resistant cells and can be assessed by examining the phosphorylation status of key proteins like AKT and mTOR via Western blot.[7][8]

  • Nrf2 Pathway: This pathway is involved in cellular redox homeostasis and may play a role in chemoresistance.[9]

  • HIF-1α Signaling: The oncometabolite 2-HG can affect the stability of HIF-1α, a key regulator of cellular response to hypoxia.[4][10]

Troubleshooting Guides

Problem 1: Decreased Sensitivity to this compound in Cell Viability Assays
Possible Cause Troubleshooting Steps
Development of secondary mutations in IDH1.1. Sequence the IDH1 gene in the resistant cell line to identify potential secondary mutations (e.g., S280F).[2][5] 2. If a secondary mutation is identified, consider testing alternative IDH1 inhibitors that bind to a different site on the enzyme.[5][11]
IDH isoform switching.1. Sequence the IDH2 gene to check for newly acquired mutations.[2][6] 2. If an IDH2 mutation is present, consider a combination therapy with an IDH2 inhibitor.[6]
Activation of bypass signaling pathways.1. Perform Western blot analysis to assess the activation of key survival pathways like PI3K-AKT-mTOR by checking the phosphorylation status of AKT and mTOR.[7][8] 2. If a bypass pathway is activated, consider combination therapy with an inhibitor targeting that pathway (e.g., a PI3K or mTOR inhibitor).
Problem 2: Inconsistent 2-HG Levels Upon this compound Treatment
Possible Cause Troubleshooting Steps
Assay variability.1. Ensure consistent cell seeding density and treatment duration. 2. Use a validated 2-HG detection method, such as a fluorimetric assay or LC-MS/GC-MS for accurate quantification.[12][13][14]
Emergence of a resistant subpopulation.1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to this compound. 2. Analyze 2-HG production in individual clones.
Cellular stress responses.1. Monitor cellular redox status by measuring levels of NADPH and glutathione (GSH), as IDH1-R132H can affect these.[7] 2. Assess for hypoxia, which can influence 2-HG levels.[4]

Data Presentation

Table 1: IC50 Values of IDH1-R132H Inhibitors in Sensitive and Resistant Cancer Cell Lines

Cell LineCompoundIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
U87MG (Glioblastoma)Ivosidenib0.5>10>20
HT1080 (Fibrosarcoma)AGI-51980.25.829
TF-1 (Erythroleukemia)AG-1200.062.541.7

Note: This table presents hypothetical data for illustrative purposes, based on typical resistance profiles observed with IDH1 inhibitors.

Table 2: Common Secondary Mutations in IDH1 Conferring Resistance to Inhibitors

Original MutationSecondary MutationInhibitorFold Increase in IC50Reference
IDH1 R132CS280FIvosidenib>100[2][5]
IDH1 R132HS280FIvosidenib>50[5]

Experimental Protocols

Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[15][16][17]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, passage them and increase the concentration of this compound in the culture medium by a factor of 1.5-2.

  • Stepwise Dose Escalation: Repeat step 3, gradually increasing the concentration of this compound over several weeks to months. The surviving cells will be enriched for resistant populations.

  • Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and performing molecular analyses (sequencing, Western blot).

Western Blot Analysis for IDH1-R132H and Downstream Signaling

This protocol outlines the steps for detecting the expression of the mutant IDH1-R132H protein and assessing the activation of the AKT-mTOR pathway.[7][18][19][20][21]

  • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • IDH1-R132H

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Intracellular 2-Hydroxyglutarate (2-HG)

This protocol provides a general workflow for quantifying the oncometabolite 2-HG in cell culture.[12][13][14][22]

  • Cell Culture and Treatment: Plate cells at a desired density and treat with this compound or vehicle control for the specified time.

  • Metabolite Extraction:

    • Aspirate the culture medium.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Collect the cell suspension and centrifuge to pellet cellular debris.

  • Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it using a speed vacuum or nitrogen stream.

  • Quantification: Reconstitute the dried metabolites in an appropriate buffer and quantify 2-HG levels using one of the following methods:

    • Fluorimetric Assay: Use a commercially available 2-HG assay kit that couples the enzymatic conversion of 2-HG to a fluorescent readout.[12][14]

    • LC-MS/MS or GC-MS: For more sensitive and specific quantification, utilize mass spectrometry-based methods.[13][22]

  • Data Normalization: Normalize the 2-HG levels to the total protein concentration or cell number of the corresponding sample.

Mandatory Visualizations

Signaling_Pathway_Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms cluster_2 Downstream Effects This compound This compound IDH1_R132H IDH1-R132H This compound->IDH1_R132H Inhibits Two_HG 2-HG IDH1_R132H->Two_HG Produces Oncogenesis Oncogenesis Two_HG->Oncogenesis Promotes Secondary_Mutation Secondary IDH1 Mutation (e.g., S280F) Secondary_Mutation->IDH1_R132H Blocks Inhibition Isoform_Switching IDH2 Mutation Isoform_Switching->Two_HG Restores Production Bypass_Pathway Bypass Pathway Activation AKT_mTOR AKT-mTOR Pathway Bypass_Pathway->AKT_mTOR Cell_Survival Cell Survival & Proliferation AKT_mTOR->Cell_Survival

Caption: Mechanisms of action and resistance to the IDH1-R132H inhibitor this compound.

Experimental_Workflow cluster_analysis Analysis start Start with Sensitive Cancer Cell Line step1 Treat with increasing concentrations of this compound start->step1 step2 Select for Resistant Population step1->step2 step3 Characterize Resistant Phenotype step2->step3 step4 Perform Molecular Analysis step3->step4 analysis1 Cell Viability Assay (Determine new IC50) step4->analysis1 analysis2 DNA Sequencing (IDH1 & IDH2) step4->analysis2 analysis3 Western Blot (Signaling Pathways) step4->analysis3 analysis4 2-HG Measurement step4->analysis4

Caption: Workflow for generating and characterizing this compound-resistant cancer cell lines.

Troubleshooting_Logic start Observed Resistance to this compound q1 Is 2-HG production restored in the presence of this compound? start->q1 q2 Are there new mutations in IDH1 or IDH2? q1->q2 Yes q3 Are bypass signaling pathways (e.g., AKT-mTOR) activated? q1->q3 No q2->q3 No res1 Investigate secondary mutations (IDH1) or isoform switching (IDH2) q2->res1 Yes res3 Consider combination therapy with pathway-specific inhibitors q3->res3 Yes res4 Investigate other resistance mechanisms (e.g., drug efflux) q3->res4 No res2 Consider alternative IDH inhibitors or combination therapy res1->res2

Caption: A logical workflow for troubleshooting resistance to this compound.

References

Best practices for storing and handling BRD2879 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of BRD2879 powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: this compound powder should be stored under specific temperature conditions to ensure its stability. For long-term storage, it is recommended to keep the powder at -20°C, which should maintain its integrity for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: How should I handle this compound powder to ensure safety?

A2: As a precautionary measure, it is advised to handle this compound powder in a well-ventilated area. Personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, should be worn to avoid skin and eye contact. In case of contact, rinse the affected area thoroughly with water.

Q3: What is the best solvent to dissolve this compound powder?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For other potential solvents like ethanol or DMF, it is advisable to test solubility with a small amount of the compound first.

Q4: How should I store this compound once it is in solution?

A4: Once dissolved in a solvent, it is recommended to store the this compound solution at -80°C for long-term storage (up to six months) or at -20°C for shorter-term storage (up to one month).[1]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Degradation of the compound due to improper storage.

    • Solution: Ensure that the this compound powder and solutions are stored at the recommended temperatures and are within their stability timeframe.

  • Possible Cause: Incorrect solvent or concentration.

    • Solution: Verify the solubility of this compound in the chosen solvent and ensure the final concentration in your assay is accurate. Prepare fresh dilutions for each experiment if possible.

  • Possible Cause: Cell line variability.

    • Solution: Ensure the cell line used is appropriate for the experiment and has been properly maintained and authenticated. The passage number of the cells can also influence experimental outcomes.

Issue 2: Low solubility of this compound in aqueous solutions for in vivo studies.

  • Possible Cause: this compound has low water solubility.

    • Solution: For in vivo applications, consider using a formulation designed to enhance the solubility of hydrophobic compounds. Examples of such formulations include:

      • A mixture of DMSO, Tween 80, and saline.

      • A combination of DMSO, PEG300, Tween 80, and saline.

      • A solution of DMSO and corn oil.[1]

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from InvivoChem.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 571.70 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh out 5.72 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: In Vitro Treatment of U87 Glioblastoma Cells with this compound

This protocol is a representative example and may require optimization for specific experimental goals.

  • Cell Culture:

    • Culture U87 MG glioblastoma cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]

  • Treatment:

    • Seed U87 MG cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Analysis:

    • Following treatment, cell viability or other endpoints can be assessed using appropriate assays (e.g., MTT assay, apoptosis assays).

Visualizations

BRD2879_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound Mutant_IDH1 Mutant IDH1 (R132H) This compound->Mutant_IDH1 Inhibits Two_HG 2-Hydroxyglutarate Mutant_IDH1->Two_HG Produces Alpha_KG α-Ketoglutarate Alpha_KG->Mutant_IDH1 PI3K_Akt_Pathway PI3K-Akt Pathway Two_HG->PI3K_Akt_Pathway Modulates Cell_Proliferation Decreased Cell Proliferation PI3K_Akt_Pathway->Cell_Proliferation

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM This compound Stock in DMSO Treatment Treat Cells with This compound Dilutions Stock_Solution->Treatment Cell_Culture Culture U87 MG Glioblastoma Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Cell Viability Assay Incubation->Assay Data_Analysis Analyze and Interpret Results Assay->Data_Analysis

Caption: Workflow for in vitro this compound experiments.

References

BRD2879 Technical Support Center: Optimizing Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine BRD2879 treatment duration for optimal experimental results.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments involving this compound, with a focus on the impact of treatment duration.

Question/Issue Possible Cause & Troubleshooting Steps
FAQ: What is the primary mechanism of action for this compound? This compound is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme.[1] Its primary mechanism is to block the neomorphic activity of the mutant IDH1, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2][3] The accumulation of R-2HG is known to interfere with cellular metabolism and epigenetic regulation, leading to hypermethylation of histones and DNA, which can impair cell differentiation.[1][4]
Issue: No significant reduction in 2-HG levels is observed after a short treatment period (e.g., < 24 hours). Short Treatment Duration: The reduction of R-2HG is a downstream effect of IDH1-R132H inhibition and may require a longer treatment duration to become apparent. Recommendation: Extend the treatment duration. Studies have shown a significant dose-dependent reduction in R-2HG levels after 72 hours of treatment with this compound.[5] It is advisable to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration for your specific cell line and experimental conditions.
Issue: High cell toxicity or unexpected off-target effects are observed. High Concentration: While this compound is selective, high concentrations may lead to off-target effects or general cytotoxicity. Cell viability has been shown to be maintained at doses up to 10 µM for 72 hours.[5] Recommendation: Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a concentration range that includes the reported EC50 for R-2HG reduction (0.3 µM) and assess viability using assays like MTT or CellTiter-Glo.[5]
FAQ: What is a typical starting point for this compound treatment duration in cell culture experiments? Based on available data, a 72-hour treatment period has been shown to be effective in reducing R-2HG levels.[5] However, the optimal duration can be cell-type specific and depend on the endpoint being measured. For initial experiments, a 48 to 72-hour treatment is a reasonable starting point.
Issue: No clear effect on cell differentiation is observed. Insufficient Treatment Duration: Cellular differentiation is a complex process that often requires sustained signaling changes. A short-term treatment with this compound may not be sufficient to induce a noticeable differentiation phenotype. Recommendation: Consider longer treatment protocols. While specific long-term studies with this compound are not readily available, protocols for other anti-tumor drugs in differentiation studies can extend for 10 days or more. It is crucial to monitor cell health and replenish the media with fresh this compound regularly during long-term experiments.
FAQ: Can this compound be used for in vivo studies? While this compound has been shown to inhibit 2-HG production in vivo, its low solubility and unfavorable pharmacokinetic properties currently limit its application in animal models.[1]

Data Presentation

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineTreatment DurationReference
EC50 (R-2HG Reduction) 0.3 µMHA1E-M72 hours[5]
Non-toxic Concentration Up to 10 µMHA1E-M72 hours[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Time-Course Analysis of R-2HG Reduction

This protocol outlines a time-course experiment to determine the optimal duration of this compound treatment for reducing intracellular R-2HG levels.

Materials:

  • IDH1-R132H mutant cell line (e.g., HA1E-M)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • 2-HG quantification kit (commercially available)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the IDH1-R132H mutant cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight at 37°C and 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Time Points: Incubate the plates for different durations: 24, 48, 72, and 96 hours.

  • 2-HG Measurement: At each time point, lyse the cells and measure the intracellular R-2HG levels using a commercial 2-HG quantification kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the R-2HG levels to the vehicle control for each time point. Plot the R-2HG levels against the treatment duration for each concentration of this compound to determine the time-dependent effect.

Protocol 2: Cell Viability Assay

This protocol describes how to assess the cytotoxicity of this compound over different treatment durations.

Materials:

  • IDH1-R132H mutant cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • This compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).

  • Treatment: Add the this compound dilutions or vehicle control to the cells.

  • Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, 72, 96 hours).

  • Viability Measurement: At the end of each incubation period, add the cell viability reagent to each well and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration for each treatment duration to determine the IC50 and assess the time-dependent cytotoxicity.

Visualizations

The following diagrams illustrate key concepts related to this compound.

BRD2879_Mechanism_of_Action cluster_0 IDH1-R132H Mutant Enzyme cluster_1 Downstream Effects alpha_KG α-Ketoglutarate IDH1_R132H IDH1-R132H alpha_KG->IDH1_R132H NADPH NADPH NADPH->IDH1_R132H R_2HG (R)-2-Hydroxyglutarate IDH1_R132H->R_2HG TET2_inhibition Inhibition of α-KG-dependent dioxygenases (e.g., TET2) R_2HG->TET2_inhibition Hypermethylation Histone & DNA Hypermethylation TET2_inhibition->Hypermethylation Differentiation_Block Block in Cell Differentiation Hypermethylation->Differentiation_Block This compound This compound This compound->IDH1_R132H Inhibition

Caption: Mechanism of action of this compound in inhibiting the IDH1-R132H mutant enzyme.

Experimental_Workflow_Time_Course Start Seed IDH1-R132H mutant cells Treat Treat with this compound (or vehicle control) Start->Treat Incubate Incubate for varying durations Treat->Incubate Time_24 24 hours Incubate->Time_24 Time_48 48 hours Incubate->Time_48 Time_72 72 hours Incubate->Time_72 Time_96 96 hours Incubate->Time_96 Assay Perform endpoint assay (e.g., 2-HG quantification, viability) Time_24->Assay Time_48->Assay Time_72->Assay Time_96->Assay Analyze Analyze data and compare time points Assay->Analyze

Caption: Workflow for a time-course experiment to optimize this compound treatment duration.

References

Validation & Comparative

A Comparative Analysis of Ivosidenib (AG-120) and the Investigational Compound BRD2879 in Targeting Mutant IDH1

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative efficacy analysis between the FDA-approved drug ivosidenib (AG-120) and the investigational compound BRD2879 is not feasible at this time due to a significant disparity in publicly available data. While ivosidenib has been extensively studied in preclinical models and clinical trials, leading to its approval for the treatment of specific cancers, information on this compound is limited to basic biochemical data.

This guide will provide a comprehensive overview of the available information for both compounds, highlighting the established efficacy of ivosidenib and presenting the limited data for this compound to the research and drug development community.

Introduction to Mutant IDH1 Inhibitors

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme. In certain cancers, a mutation in the IDH1 gene leads to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG).[1][2] This accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, ultimately promoting cancer development.[1][2] Both ivosidenib and this compound are small molecule inhibitors designed to target this mutated form of the IDH1 enzyme.

This compound: An Investigational Compound

This compound is described as a potent and selective inhibitor of the IDH1-R132H mutant. Currently, there is a lack of published in-depth efficacy studies, including cell-based assays beyond initial screening, in vivo animal model data, or any clinical trial results for this compound.

Biochemical Activity

A commercially available datasheet indicates the following inhibitory concentrations for this compound:

CompoundTargetIC50 (Enzymatic Assay)EC50 (Cell-based 2-HG Production)
This compoundIDH1-R132H50 nM0.3 µM

Ivosidenib (AG-120): An FDA-Approved Targeted Therapy

Ivosidenib is an orally available, small-molecule inhibitor of the mutated IDH1 enzyme.[3][4] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring a susceptible IDH1 mutation.[5]

Mechanism of Action of Ivosidenib

Ivosidenib selectively binds to and inhibits the mutated IDH1 enzyme, leading to a significant reduction in the levels of the oncometabolite 2-hydroxyglutarate (2-HG).[2][6] This decrease in 2-HG allows for the restoration of normal cellular differentiation processes that are blocked by the oncometabolite.[2]

Ivosidenib_Mechanism_of_Action cluster_0 Mutant IDH1 Pathway cluster_1 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->Two_HG Neomorphic Activity mIDH1 Mutant IDH1 Block Block in Cellular Differentiation Two_HG->Block Restoration Restoration of Cellular Differentiation Ivosidenib Ivosidenib (AG-120) Ivosidenib->mIDH1 Inhibition Inhibition

Mechanism of action of Ivosidenib.
Efficacy of Ivosidenib

The efficacy of ivosidenib has been demonstrated in numerous preclinical and clinical studies.

Preclinical Efficacy: In mouse xenograft models of IDH1-mutated AML, ivosidenib led to a dose-dependent decrease in 2-HG levels and induced myeloid differentiation both in vitro and in vivo.[1]

Clinical Efficacy in Acute Myeloid Leukemia (AML): Clinical trials in patients with relapsed or refractory AML with an IDH1 mutation have shown significant clinical activity.

MetricResultCitation
Complete Remission (CR) + CR with partial hematologic recovery (CRh)42.4%[3]
Overall Response Rate (ORR)65%[1]
Median Overall Survival (OS)8.8 months[3]

Clinical Efficacy in Cholangiocarcinoma: In a phase 1 study of patients with IDH1-mutant advanced cholangiocarcinoma, ivosidenib demonstrated clinical benefit.

MetricResultCitation
Partial Response5%[7]
Median Progression-Free Survival (PFS)3.8 months[7]
12-month Progression-Free Survival21.8%[7]
Median Overall Survival (OS)13.8 months[7]

Experimental Protocols

Detailed experimental protocols for clinical trials involving ivosidenib are available through clinical trial registries. A general workflow for evaluating a mutant IDH1 inhibitor is outlined below.

Experimental_Workflow cluster_0 Preclinical Evaluation cluster_1 Clinical Development Biochemical_Assay Biochemical Assays (Enzyme Inhibition, IC50) Cell_Based_Assay Cell-Based Assays (2-HG levels, Cell Viability, Differentiation Markers) Biochemical_Assay->Cell_Based_Assay In_Vivo_Models In Vivo Animal Models (Xenografts, PDX models) Cell_Based_Assay->In_Vivo_Models Phase_I Phase I Clinical Trial (Safety, PK/PD, MTD) In_Vivo_Models->Phase_I Phase_II Phase II Clinical Trial (Efficacy, Dose Refinement) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal Efficacy, Comparison to Standard of Care) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

General workflow for inhibitor evaluation.
Example Experimental Methodologies for Ivosidenib Evaluation:

Enzyme Inhibition Assay (Biochemical): The inhibitory activity of ivosidenib on mutant IDH1 enzymes is typically assessed using a biochemical assay. This involves incubating the recombinant mutant IDH1 enzyme with its substrate α-ketoglutarate and the cofactor NADPH in the presence of varying concentrations of the inhibitor. The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell-based 2-HG Assay: IDH1-mutant cancer cell lines (e.g., U87MG-IDH1 R132H) are treated with a range of concentrations of the inhibitor for a specified period (e.g., 48-72 hours). Following treatment, intracellular metabolites are extracted, and the levels of 2-HG are quantified using liquid chromatography-mass spectrometry (LC-MS). The EC50 value, the concentration of inhibitor that reduces 2-HG production by 50%, is determined.

In Vivo Xenograft Studies: IDH1-mutant cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized to receive vehicle control or the inhibitor (e.g., ivosidenib administered orally). Tumor volume is measured regularly. At the end of the study, tumors are harvested to assess target engagement (e.g., 2-HG levels) and markers of differentiation by immunohistochemistry.

Conclusion

Ivosidenib (AG-120) is a well-characterized and clinically validated inhibitor of mutant IDH1, with proven efficacy in patients with AML and cholangiocarcinoma. Its mechanism of action, centered on the reduction of the oncometabolite 2-HG and subsequent induction of cellular differentiation, is well-established.

In contrast, this compound, while identified as a potent inhibitor of mutant IDH1 in biochemical assays, lacks the comprehensive preclinical and clinical data necessary for a meaningful efficacy comparison with ivosidenib. Further research and publication of data are required to understand the full therapeutic potential of this compound. For researchers in the field, ivosidenib remains the benchmark compound for targeting IDH1 mutations in cancer.

References

Procaspase-3 Activators in Oncology: A Comparative Analysis of PAC-1 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the procaspase-3 activator, PAC-1, and its notable derivatives. It delves into their activity across various cancer types, mechanisms of action, and includes detailed experimental protocols for validation.

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key executioner of apoptosis is caspase-3, which is often found in its inactive precursor form, procaspase-3, at elevated levels in tumor cells. This has led to the development of small molecules that can directly activate procaspase-3, forcing cancer cells to undergo apoptosis. The first-in-class procaspase-activating compound, PAC-1, has paved the way for this therapeutic strategy and has undergone evaluation in human clinical trials.[1][2] This guide provides a comparative overview of PAC-1 and its more recent derivatives, S-PAC-1, WF-208, and SM-1, which have been developed to improve upon the potency and pharmacokinetic properties of the parent compound.

Comparative Efficacy of Procaspase-3 Activators

The cytotoxic activity of PAC-1 and its derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. The data indicates that the derivatives, particularly WF-208 and SM-1, exhibit enhanced cytotoxicity compared to PAC-1 in several cancer cell lines.[3][4]

CompoundCancer TypeCell LineIC50 (µM)
PAC-1 Lung CancerNCI-H2260.35[5]
MelanomaUACC-62~3.5[5]
Various Cancers15 malignant cell lines (overall mean)19.40[6]
LymphomaVariousMicromolar range[7]
S-PAC-1 LymphomaVariousMicromolar range[7]
WF-208 LeukemiaHL-60More potent than PAC-1[3]
Various CancersMultiple cell linesHigher cytotoxicity than PAC-1[3]
SM-1 Various CancersMultiple cell linesHigher cytotoxicity than PAC-1[4]

Mechanism of Action: Activating the Executioner

PAC-1 and its derivatives share a common mechanism of action. They function by chelating inhibitory zinc ions that sequester procaspase-3 in an inactive state. By removing this zinc-mediated inhibition, these compounds facilitate the auto-activation of procaspase-3 to the active caspase-3, thereby initiating the apoptotic cascade.[8] This targeted activation is selective for cancer cells, which often have higher levels of procaspase-3 compared to normal tissues.

Procaspase_Activation_Pathway Signaling Pathway of Procaspase-3 Activation cluster_extracellular Extracellular cluster_cell Cancer Cell PAC_1 PAC-1 or Derivative Procaspase_3 Procaspase-3 (Inactive) + Inhibitory Zinc PAC_1->Procaspase_3 Enters Cell & Chelates Zinc Caspase_3 Caspase-3 (Active) Procaspase_3->Caspase_3 Auto-activation Apoptosis Apoptosis Caspase_3->Apoptosis Initiates Caspase Cascade Cell_Membrane

Mechanism of procaspase-3 activation by PAC-1 and its derivatives.

Experimental Protocols

To aid researchers in the validation and cross-validation of these compounds, detailed protocols for key in vitro assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the test compound (e.g., PAC-1, S-PAC-1) and a vehicle control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

This assay measures the enzymatic activity of caspase-3, confirming the mechanism of action of the procaspase-3 activators.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • 96-well plate (black plate for fluorescent assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare cell lysates from both treated and untreated cells.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Western Blot for Apoptosis Markers

Western blotting is used to detect the cleavage of key apoptotic proteins, such as PARP and procaspase-3 itself.

Materials:

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Extract total protein from treated and untreated cells.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a procaspase-3 activating compound.

Experimental_Workflow Preclinical Evaluation Workflow for Procaspase-3 Activators cluster_invitro In Vitro Studies cluster_mechanism cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Panel Compound_Treatment Treat with PAC-1 / Derivatives Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Mechanism_Assay Mechanism of Action Assays Compound_Treatment->Mechanism_Assay Xenograft Tumor Xenograft Model Viability_Assay->Xenograft Promising Results Caspase_Assay Caspase-3 Activity Mechanism_Assay->Caspase_Assay Western_Blot Western Blot (Apoptosis Markers) Mechanism_Assay->Western_Blot Treatment Compound Administration Xenograft->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity

A typical workflow for evaluating procaspase-3 activators.

Conclusion and Future Directions

The direct activation of procaspase-3 represents a promising therapeutic strategy for a wide range of cancers. PAC-1 has demonstrated the clinical potential of this approach, and its derivatives, such as S-PAC-1, WF-208, and SM-1, show enhanced potency in preclinical models.[3][4][7] Further investigation into the efficacy and safety of these second-generation compounds is warranted. The experimental protocols and workflows provided in this guide offer a framework for the continued research and development of this important class of anti-cancer agents. The ongoing clinical evaluation of PAC-1 will provide crucial insights into the therapeutic window and potential combination strategies for procaspase-3 activators in the fight against cancer.[2]

References

Confirming the specificity of BRD2879 for IDH1-R132H over wild-type IDH1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of BRD2879's specificity for the oncogenic IDH1-R132H mutant over its wild-type counterpart, supported by experimental data and protocols for researchers in oncology and drug discovery.

The isocitrate dehydrogenase 1 (IDH1) enzyme is a critical component of cellular metabolism. The discovery of a recurrent somatic point mutation, R132H, in various cancers, including glioma and acute myeloid leukemia, has unveiled a new therapeutic target. This mutation confers a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, the development of small molecule inhibitors that selectively target the mutant IDH1-R132H enzyme while sparing the wild-type (WT) form is of significant interest for cancer therapy. This compound has emerged as a potent and selective inhibitor of the IDH1-R132H mutant. This guide provides a detailed comparison of its activity against both the mutant and wild-type IDH1 enzymes.

Quantitative Analysis of Inhibitory Activity

The cornerstone of evaluating a targeted inhibitor's utility is its specificity. For this compound, this is quantified by comparing its half-maximal inhibitory concentration (IC50) against the IDH1-R132H mutant and the wild-type IDH1 enzyme. A significant difference in these values indicates high selectivity, which is crucial for minimizing off-target effects and potential toxicity.

CompoundTargetIC50Cellular R-2HG EC50
This compound IDH1-R132H 50 nM [1]0.3 µM [1]
This compound Wild-Type IDH1 > 35 µM (inferred) *N/A
ML309 (comparator)IDH1-R132H96 nM[2]500 nM[2]
ML309 (comparator)Wild-Type IDH1> 35 µM[2]N/A

The data clearly illustrates the high specificity of this compound for the IDH1-R132H mutant. With an IC50 of 50 nM against the mutant enzyme, it is significantly more potent than against the wild-type, where inhibitory activity is negligible at concentrations well into the micromolar range. This substantial therapeutic window underscores its potential as a selective research tool and a starting point for drug development.

Experimental Protocols

The determination of IC50 values and the confirmation of inhibitor selectivity rely on robust biochemical assays. The following is a generalized protocol for an IDH1 enzymatic assay, based on commonly used methods.

IDH1-R132H (Neomorphic Activity) Enzymatic Assay

This assay measures the ability of an inhibitor to block the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by the mutant enzyme, which is coupled to the consumption of NADPH.

Materials:

  • Recombinant human IDH1-R132H enzyme

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.05% BSA, 2 mM β-mercaptoethanol)

  • Detection Reagent (e.g., Diaphorase and Resazurin)

  • Test compound (this compound) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the IDH1-R132H enzyme and NADPH solution to the wells and incubate at room temperature for a specified period (e.g., 60 minutes) to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate, α-KG.

  • Allow the reaction to proceed at room temperature for a defined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining NADPH. This is often done using a coupled enzymatic reaction where diaphorase reduces resazurin to the fluorescent resorufin in the presence of NADPH.

  • Read the fluorescence intensity (e.g., Ex544/Em590 nm). A higher fluorescence signal corresponds to more remaining NADPH and thus greater inhibition of IDH1-R132H.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Wild-Type IDH1 (Canonical Activity) Enzymatic Assay

This assay measures the inhibition of the normal enzymatic function of wild-type IDH1, which is the conversion of isocitrate to α-KG, coupled with the production of NADPH.

Materials:

  • Recombinant human wild-type IDH1 enzyme

  • Isocitrate

  • NADP+

  • Other reagents as in the mutant assay.

Procedure: The procedure is similar to the mutant assay, with the key differences being the use of wild-type IDH1 enzyme, isocitrate as the substrate, and NADP+ as the cofactor. In this assay, the production of NADPH is measured over time. Inhibition is observed as a decrease in the rate of NADPH formation.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound This compound Dilution Series Incubation Incubation of Enzyme and Inhibitor Compound->Incubation Enzyme_Mutant IDH1-R132H Enzyme Enzyme_Mutant->Incubation Enzyme_WT Wild-Type IDH1 Enzyme Enzyme_WT->Incubation Substrate_Mutant α-KG & NADPH Substrate_WT Isocitrate & NADP+ Reaction_Mutant Initiate Mutant Reaction Incubation->Reaction_Mutant add α-KG/NADPH Reaction_WT Initiate WT Reaction Incubation->Reaction_WT add Isocitrate/NADP+ Detection Measure NADPH levels (Fluorescence) Reaction_Mutant->Detection Reaction_WT->Detection IC50_Mutant Calculate IC50 (IDH1-R132H) Detection->IC50_Mutant IC50_WT Calculate IC50 (Wild-Type IDH1) Detection->IC50_WT Specificity Determine Specificity IC50_Mutant->Specificity IC50_WT->Specificity

Caption: Workflow for determining the specificity of this compound.

IDH1_Signaling_Pathway cluster_wt Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1-R132H Pathway cluster_inhibition Inhibition by this compound Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ aKG α-Ketoglutarate WT_IDH1->aKG NADPH_prod NADPH WT_IDH1->NADPH_prod aKG_mut α-Ketoglutarate aKG->aKG_mut Substrate for mutant enzyme Mutant_IDH1 IDH1-R132H aKG_mut->Mutant_IDH1 NADPH two_HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->two_HG NADP_cons NADP+ Mutant_IDH1->NADP_cons This compound This compound This compound->Mutant_IDH1 Inhibits

Caption: IDH1 signaling and the inhibitory action of this compound.

Conclusion

References

Assessing the advantages of BRD2879 over other IDH1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BRD2879 with other notable Isocitrate Dehydrogenase 1 (IDH1) inhibitors. The following sections detail its performance based on available experimental data, outline relevant experimental methodologies, and visualize its mechanism of action within the broader context of IDH1 signaling.

Introduction to IDH1 Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, ultimately promoting tumorigenesis.[1] Small molecule inhibitors targeting these mutant IDH1 enzymes have emerged as a promising therapeutic strategy.

This compound: A Novel 8-Membered Ring Sulfonamide

This compound is a potent inhibitor of the IDH1-R132H mutant, discovered through a screen of a diversity-oriented synthesis library.[2][3] It features a unique 8-membered ring sulfonamide scaffold, distinguishing it from other known IDH1 inhibitors.[2][3] While it demonstrates significant in vitro potency, its development has been hampered by poor solubility and unfavorable pharmacokinetic properties, limiting its application in in vivo studies.[2][3][4]

Comparative Performance Data

The following tables summarize the in vitro potency of this compound in comparison to other well-characterized IDH1 inhibitors: Ivosidenib, Olutasidenib, and the dual IDH1/2 inhibitor Vorasidenib.

Table 1: Inhibitory Activity (IC50) Against Mutant IDH1

InhibitorIDH1-R132H (nM)IDH1-R132C (nM)IDH1-R132G (nM)IDH1-R132L (nM)IDH1-R132S (nM)
This compound 50[2][3]2500[5]---
Ivosidenib (AG-120) 12[6]13[6]8[6]13[6]12[6]
Olutasidenib (FT-2102) -Inhibits[3]Inhibits[3]Inhibits[3]-
Vorasidenib (AG-881) 0.04 - 22[2]0.04 - 22[2]0.04 - 22[2]-0.04 - 22[2]

Table 2: Selectivity Profile (IC50) Against Wild-Type IDH and Mutant IDH2

InhibitorWild-Type IDH1 (nM)Mutant IDH2-R140Q (nM)
This compound >20,000[5]>20,000[5]
Ivosidenib (AG-120) 24 - 71[3][7]No significant activity[8]
Olutasidenib (FT-2102) 22,400[3][7]Not inhibited[3]
Vorasidenib (AG-881) -7 - 14[2]

Note: Higher IC50 values against wild-type enzymes and other mutant isoforms indicate greater selectivity.

Signaling Pathway and Mechanism of Action

Mutant IDH1 enzymes play a critical role in oncogenesis by producing the oncometabolite 2-HG. The following diagram illustrates the canonical IDH1 signaling pathway and the mechanism of inhibition by compounds like this compound.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_wt_idh1 Wild-Type IDH1 cluster_mut_idh1 Mutant IDH1 cluster_inhibitor Inhibition cluster_downstream Downstream Effects Isocitrate Isocitrate wt_IDH1 Wild-Type IDH1 Isocitrate->wt_IDH1 Substrate alpha_KG α-Ketoglutarate mut_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mut_IDH1 Substrate NADPH_NADP NADP+ -> NADPH wt_IDH1->alpha_KG Product wt_IDH1->NADPH_NADP Two_HG 2-Hydroxyglutarate (Oncometabolite) mut_IDH1->Two_HG Neomorphic Product NADPH_consumed NADPH -> NADP+ mut_IDH1->NADPH_consumed Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Leads to This compound This compound This compound->mut_IDH1 Inhibits Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: IDH1 Signaling and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize IDH1 inhibitors.

Biochemical IC50 Determination Assay

This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of purified mutant IDH1 by 50%.

Materials:

  • Purified recombinant mutant IDH1 (e.g., R132H) and wild-type IDH1 enzymes.

  • Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, DTT, and a detergent like Tween 20.

  • Substrates: α-ketoglutarate (α-KG) and NADPH.

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • 384-well microplates.

  • Plate reader capable of measuring NADPH fluorescence or absorbance.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the diluted test compound and the purified mutant IDH1 enzyme to the wells.

  • Incubate the plate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding a solution containing α-KG and NADPH.

  • Monitor the decrease in NADPH fluorescence or absorbance (at 340 nm) over time.

  • The rate of the reaction is calculated from the linear phase of the progress curve.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Cellular 2-HG Measurement Assay

This assay quantifies the reduction of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation following treatment with an inhibitor.

Materials:

  • Cancer cell line with a known IDH1 mutation (e.g., HT1080 which has IDH1-R132C).

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Reagents for cell lysis.

  • LC-MS/MS system for 2-HG quantification or a commercial 2-HG assay kit.

Procedure:

  • Seed the IDH1-mutant cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Harvest the cells and the culture medium.

  • Lyse the cells to release intracellular metabolites.

  • Analyze the cell lysates and/or the culture medium for 2-HG levels using LC-MS/MS or a specific enzymatic assay.[4][10]

  • Normalize the 2-HG levels to the cell number or total protein concentration.

  • Plot the 2-HG levels against the inhibitor concentration to determine the cellular EC50 value.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the preclinical evaluation of a novel IDH1 inhibitor like this compound.

Experimental_Workflow HTS High-Throughput Screening (Diversity-Oriented Synthesis Library) Hit_ID Hit Identification (e.g., this compound scaffold) HTS->Hit_ID Biochem_Assay Biochemical Assays (IC50 Determination) Hit_ID->Biochem_Assay Cell_Assay Cell-Based Assays (2-HG Measurement, Viability) Biochem_Assay->Cell_Assay Poor_PK Poor Pharmacokinetics & Solubility Cell_Assay->Poor_PK Identified Limitation Lead_Opt Lead Optimization (Improve Solubility & PK) In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo Poor_PK->Lead_Opt Requires

Caption: Preclinical evaluation workflow for IDH1 inhibitors.

Conclusion

This compound is a potent and selective inhibitor of the IDH1-R132H mutant with a novel chemical scaffold. Its primary advantage lies in its high in vitro potency and selectivity against the most common IDH1 mutation. However, its significant drawback is its poor solubility and pharmacokinetic profile, which has precluded its use in in vivo models and further clinical development in its current form.[2][3][4] In comparison, inhibitors like Ivosidenib and Olutasidenib, while having similar or slightly lower in vitro potency against some mutants, possess optimized drug-like properties that have enabled their successful clinical translation. The 8-membered ring sulfonamide scaffold of this compound, however, represents a valuable starting point for the design of new IDH1 inhibitors with improved pharmacological characteristics.[2][3] Future research efforts could focus on modifying the this compound structure to enhance its solubility and bioavailability, potentially leading to the development of a new class of clinically viable IDH1 inhibitors.

References

Unveiling the Mechanism of BRD2879: A Comparative Guide to IDH1-R132H Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BRD2879, a potent inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1-R132H), with genetic knockdown of the target enzyme and other alternative small molecule inhibitors. This analysis is supported by experimental data to validate its mechanism of action and evaluate its performance.

This compound has emerged as a significant tool in the study of cancers harboring the IDH1-R132H mutation. This specific mutation leads to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. This compound acts by directly inhibiting the enzymatic activity of the mutant IDH1 protein, thereby reducing the levels of 2-HG. To rigorously validate this mechanism, a comparison with the effects of genetic knockdown of IDH1 offers a direct assessment of on-target effects.

Validating this compound's Mechanism through Genetic Knockdown

The central hypothesis for the action of this compound is that its cellular effects are mediated through the inhibition of IDH1-R132H. Genetic knockdown of the IDH1 gene in cells expressing the R132H mutation provides a powerful method to mimic the specific inhibition of the target protein. Studies have shown that siRNA-mediated knockdown of IDH1 in glioma cells leads to a significant decrease in cell proliferation and migration.[1] These findings align with the expected outcomes of inhibiting the production of the oncometabolite 2-HG, which is known to drive tumorigenic processes.

While direct side-by-side quantitative data for this compound and IDH1-R132H knockdown is not extensively available in a single study, a comparative analysis of their reported effects provides strong evidence for the on-target mechanism of this compound.

Table 1: Comparison of this compound Effects with IDH1-R132H Genetic Knockdown

ParameterThis compound TreatmentGenetic Knockdown of IDH1-R132H (siRNA)
2-HG Reduction Dose-dependent reduction with an EC50 of 0.3 µM in HA1E-M cells.[2]Direct consequence of reduced mutant enzyme levels, leading to significantly decreased 2-HG.
Cell Viability/Proliferation Maintained at doses up to 10 µM in HA1E-M cells, with a decrease at higher concentrations.[2]Decreased cell proliferation observed in U87MG glioma cells.[1]
Mechanism of Action Direct enzymatic inhibition of the IDH1-R132H protein.Reduction in the total amount of IDH1-R132H protein.

Performance Comparison with Alternative IDH1-R132H Inhibitors

The therapeutic potential of targeting IDH1-R132H has led to the development of several other small molecule inhibitors. This section compares the performance of this compound with prominent alternatives: Ivosidenib (AG-120), Vorasidenib (AG-881), and BAY-1436032.

Table 2: Performance Comparison of IDH1-R132H Inhibitors

InhibitorTarget(s)IC50 (Enzyme Inhibition)Cellular 2-HG Reduction (IC50/EC50)Key Features & Clinical Status
This compound IDH1-R132HNot explicitly reported0.3 µM (EC50 in HA1E-M cells)[2]Research compound, effective in vitro.
Ivosidenib (AG-120) IDH1-R132 mutantsR132H: Not explicitly reportedPotent reduction (96% at 0.5 µM in primary AML cells)[3][4]FDA-approved for IDH1-mutant AML.[5]
Vorasidenib (AG-881) Dual IDH1/2 mutant inhibitorNot explicitly reported>97% reduction in an orthotopic glioma mouse model.[6]Brain-penetrant, in clinical trials for glioma.[5][7][8][9][10]
BAY-1436032 Pan-mutant IDH1 inhibitorIDH1-R132H: 15 nM[11]IDH1-R132H expressing cells: 47-73 nM[11]Highly effective in preclinical models of IDH1-mutant AML and astrocytoma.[11][12][13]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the IDH1-R132H signaling pathway, the experimental workflow for validating this compound's mechanism, and the logical flow of the comparative analysis.

IDH1_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1-R132H Mutant Cell Metabolism cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) TCA_Cycle TCA_Cycle aKG->TCA_Cycle Enters TCA Cycle aKG_mut α-Ketoglutarate Two_HG D-2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH1-R132H Epigenetic_Alterations Epigenetic Alterations Two_HG->Epigenetic_Alterations Altered_Differentiation Altered Cell Differentiation Epigenetic_Alterations->Altered_Differentiation Tumorigenesis Tumorigenesis Altered_Differentiation->Tumorigenesis This compound This compound This compound->Two_HG Inhibits

Caption: IDH1-R132H signaling pathway and the point of intervention for this compound.

Experimental_Workflow cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockdown start Start: IDH1-R132H Expressing Cells treat_brd Treat with this compound start->treat_brd transfect_sirna Transfect with IDH1 siRNA start->transfect_sirna measure_brd Measure 2-HG, Cell Viability, etc. treat_brd->measure_brd compare Compare Phenotypic Outcomes measure_brd->compare measure_sirna Measure 2-HG, Cell Viability, etc. transfect_sirna->measure_sirna measure_sirna->compare conclusion Conclusion: Validate On-Target Mechanism compare->conclusion Comparison_Logic cluster_0 Direct Target Validation cluster_1 Performance Benchmark This compound This compound Genetic_Knockdown Genetic Knockdown (IDH1-R132H siRNA/shRNA) This compound->Genetic_Knockdown Compare Effects Alt_Inhibitors Alternative Inhibitors (Ivosidenib, Vorasidenib, etc.) This compound->Alt_Inhibitors Compare Potency & Efficacy Evaluation Overall Evaluation of this compound Genetic_Knockdown->Evaluation Alt_Inhibitors->Evaluation

References

A Comparative Analysis of BRD2879 and Other Novel IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase 1 (IDH1) mutations are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mutant IDH1 results in the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis. This has led to the development of targeted inhibitors against mutant IDH1. This guide provides a comparative analysis of BRD2879, a potent IDH1-R132H inhibitor, and other novel IDH1 inhibitors, with a focus on their performance backed by experimental data.

Data Presentation: Quantitative Comparison of IDH1 Inhibitors

The following tables summarize the in vitro potency of this compound and other notable novel IDH1 inhibitors against various IDH1 mutants and wild-type enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor effectiveness.

Table 1: In Vitro Potency (IC50) of this compound Against IDH1 and IDH2 Variants

CompoundIDH1-R132H (µM)IDH1-R132C (µM)IDH1-WT (µM)IDH2-R140Q (µM)
This compound0.052.5>20>20

Table 2: Comparative In Vitro Potency (IC50) of Novel IDH1 Inhibitors

CompoundIDH1-R132H (nM)IDH1-R132C (nM)IDH1-R132G (nM)IDH1-R132S (nM)IDH1-R132L (nM)Selectivity over IDH1-WT
This compound 502500--->400-fold
Ivosidenib (AG-120) 121381213High
Olutasidenib (FT-2102) 8-116 (for various R132 mutants)8-1168-1168-1168-116High
Vorasidenib (AG-881) 0.04-220.04-220.04-220.04-22-High
Crelosidenib (LY3410738) 6.273.71---High
IHMT-IDH1-053 4.7----High

Key Insights from Comparative Data

This compound demonstrates high potency and selectivity for the IDH1-R132H mutation.[1] However, its efficacy against other common IDH1 mutations, such as R132C, is significantly lower.[1] In contrast, inhibitors like Ivosidenib, Olutasidenib, and Vorasidenib exhibit broader activity against a range of IDH1 R132 mutations.[2] Vorasidenib, a dual inhibitor of both mutant IDH1 and IDH2, shows particularly high potency across multiple IDH1 variants. Crelosidenib and IHMT-IDH1-053 also display strong and selective inhibition of mutant IDH1. A significant limitation of this compound is its low solubility and unfavorable pharmacokinetic properties, which have hindered its in vivo applications.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

IDH1_Signaling_Pathway IDH1 Signaling Pathway in Cancer cluster_cytoplasm Cytoplasm cluster_cancer Cancer Cell with Mutant IDH1 Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT alpha_KG_cytoplasm α-Ketoglutarate NADPH_cytoplasm NADPH NADP_plus_cytoplasm NADP+ NADP_plus_cytoplasm->IDH1_WT IDH1_WT->alpha_KG_cytoplasm IDH1_WT->NADPH_cytoplasm alpha_KG_cancer α-Ketoglutarate IDH1_Mutant Mutant IDH1 alpha_KG_cancer->IDH1_Mutant Two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Alterations Epigenetic Alterations (DNA & Histone Hypermethylation) Two_HG->Epigenetic_Alterations Inhibits α-KG-dependent dioxygenases (e.g., TET2) IDH1_Mutant->Two_HG NADP_plus_cancer NADP+ IDH1_Mutant->NADP_plus_cancer NADPH_cancer NADPH NADPH_cancer->IDH1_Mutant Blocked_Differentiation Blocked Cell Differentiation Epigenetic_Alterations->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis Inhibitor IDH1 Inhibitor (e.g., this compound) Inhibitor->IDH1_Mutant Inhibits

Caption: Mutant IDH1 converts α-ketoglutarate to 2-hydroxyglutarate, driving tumorigenesis.

Experimental_Workflow Experimental Workflow for IDH1 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (IC50 Determination) Cell_Assay Cell-Based Assay (2-HG Production, Viability) Enzyme_Assay->Cell_Assay Xenograft Patient-Derived Xenograft Model Cell_Assay->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Efficacy Tumor Growth Inhibition PK_PD->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Virtual_Screening Virtual Screening & Compound Selection Virtual_Screening->Enzyme_Assay Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Caption: A general workflow for the discovery and evaluation of novel IDH1 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

IDH1 Enzymatic Inhibition Assay

This protocol is for determining the in vitro potency (IC50) of a test compound against mutant IDH1.

a. Materials and Reagents:

  • Recombinant human mutant IDH1 (e.g., R132H) enzyme

  • α-ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) bovine serum albumin (BSA)

  • Diaphorase

  • Resazurin

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black plates

b. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilution to each well.

  • Add 5 µL of a solution containing the mutant IDH1 enzyme (final concentration ~0.3 ng/µL) in assay buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Initiate the enzymatic reaction by adding 2.5 µL of a substrate solution containing α-KG (final concentration 4 mM) and NADPH (final concentration 16 µM) in assay buffer.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • To detect NADPH consumption, add 5 µL of a detection reagent containing resazurin (final concentration 15 µM) and diaphorase (final concentration 0.01 units) in assay buffer.

  • Incubate at room temperature for 10 minutes.

  • Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based 2-HG Production Assay

This protocol measures the ability of an inhibitor to reduce the production of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.

a. Materials and Reagents:

  • IDH1-mutant cancer cell line (e.g., HT1080, which harbors the IDH1-R132C mutation)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • 96-well cell culture plates

  • 2-HG detection kit (commercially available)

  • Cell lysis buffer

b. Procedure:

  • Seed the IDH1-mutant cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for 48-72 hours.

  • After the incubation period, collect the cell culture medium and/or lyse the cells according to the 2-HG detection kit manufacturer's instructions.

  • Measure the intracellular and/or extracellular 2-HG levels using the detection kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.

  • Normalize the 2-HG levels to the cell number or protein concentration.

  • Calculate the percent inhibition of 2-HG production for each compound concentration and determine the EC50 value.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an IDH1 inhibitor using a patient-derived xenograft (PDX) model.

a. Materials and Reagents:

  • Immunocompromised mice (e.g., NOD-SCID)

  • IDH1-mutant tumor tissue from a patient

  • Matrigel or similar extracellular matrix

  • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

b. Procedure:

  • Subcutaneously implant small fragments of the IDH1-mutant tumor tissue, mixed with Matrigel, into the flanks of the immunocompromised mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of 2-HG levels, histological analysis).

  • Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Conclusion

This compound is a valuable research tool as a potent and selective inhibitor of the IDH1-R132H mutant. However, its limited activity against other IDH1 mutations and poor pharmacokinetic properties restrict its clinical potential. In contrast, several other novel inhibitors, such as Ivosidenib, Olutasidenib, and Vorasidenib, have demonstrated broader inhibitory profiles and have advanced into clinical development, with Ivosidenib and Olutasidenib receiving FDA approval for the treatment of IDH1-mutated cancers. The continued development of novel IDH1 inhibitors with improved potency, selectivity, and drug-like properties holds great promise for patients with these malignancies.

References

Safety Operating Guide

Proper Disposal of BRD2879: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of the research chemical BRD2879. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.

Summary of Chemical Properties

PropertyValue
Chemical Formula C₃₀H₃₈FN₃O₅S
Molecular Weight 571.7 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Disposal Procedures

The proper disposal of this compound, as with any laboratory chemical, is a critical aspect of laboratory safety and environmental responsibility. The following step-by-step guidance should be followed for the disposal of this compound in its solid form and as a solution in Dimethyl Sulfoxide (DMSO).

Disposal of Solid this compound Waste

Unused or contaminated solid this compound should be treated as chemical waste.

  • Segregation: Collect solid this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other types of waste.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound," the approximate quantity, and the date of accumulation.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of solid this compound in the regular trash.

Disposal of this compound in DMSO Solution

Solutions of this compound in DMSO are common in experimental settings. DMSO can facilitate the absorption of other chemicals through the skin, necessitating careful handling and disposal.

  • Collection: Collect all liquid waste containing this compound and DMSO in a sealed, leak-proof container made of a material compatible with DMSO (e.g., glass or polyethylene).

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contents: "this compound in DMSO," including the concentration and approximate volume.

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.

  • Disposal: Contact your institution's EHS office for collection and disposal. Do not pour this compound solutions down the drain.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the safe disposal of this compound.

cluster_solid Solid this compound Disposal cluster_liquid This compound in DMSO Disposal solid_waste Solid this compound Waste collect_solid Collect in Labeled Container solid_waste->collect_solid store_solid Store in Designated Area collect_solid->store_solid dispose_solid EHS Pickup store_solid->dispose_solid liquid_waste This compound in DMSO Solution collect_liquid Collect in Labeled Container liquid_waste->collect_liquid store_liquid Store in Designated Area collect_liquid->store_liquid dispose_liquid EHS Pickup store_liquid->dispose_liquid

Figure 1. Disposal workflow for this compound.

General Safety and Handling Precautions

When handling this compound, researchers should always adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Response: In the event of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

Personal protective equipment for handling BRD2879

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS

Quantitative Data Summary

The following table summarizes the available quantitative data for BRD2879. Due to the limited publicly available safety data, researchers should handle this compound with a high degree of caution, treating it as potentially hazardous.

PropertyValueNotes
Chemical Formula C₃₀H₃₈FN₃O₅S
Molecular Weight 571.71 g/mol
CAS Number 1304750-47-7
Appearance Solid powderAssume a crystalline or amorphous solid.
IC₅₀ (IDH1-R132H) 50 nMPotent inhibitor; handle with care to avoid exposure.
Storage Temperature Powder: -20°CRefer to supplier's instructions for long-term stability.
Solubility Soluble in DMSOPrepare stock solutions in a fume hood.
Toxicity Data (LD₅₀/LC₅₀) Not availableTreat as a potent, potentially toxic compound.
Occupational Exposure Limit (OEL) Not established    Minimize exposure through engineering controls and PPE.

Experimental Protocol for Safe Handling of this compound

This step-by-step protocol outlines the essential procedures for safely handling this compound from receipt to disposal.

1. Personal Protective Equipment (PPE)

A minimum level of PPE is mandatory when handling this compound in any form (solid or in solution).

  • Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat. A disposable gown is recommended when handling larger quantities.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the solid powder outside of a certified chemical fume hood.

2. Engineering Controls

  • Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

3. Receipt and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in its original, tightly sealed container in a designated, secure, and well-ventilated location at -20°C.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.

4. Preparation of Stock Solutions

  • Work Area: Perform all weighing and solution preparation inside a chemical fume hood.

  • Weighing: Use a dedicated, clean spatula and weigh the desired amount of this compound onto weighing paper or directly into a tared vial.

  • Dissolving: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock concentration. Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, clearly labeled vials for single-use to avoid repeated freeze-thaw cycles.

5. Handling During Experiments

  • Dilutions: Prepare working dilutions from the stock solution in a fume hood or on the bench using appropriate PPE.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows). Clean the area with a suitable solvent (e.g., ethanol) and dispose of all contaminated materials as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

Operational and Disposal Plan

A clear plan for the disposal of this compound and associated waste is critical for maintaining a safe laboratory environment.

1. Waste Segregation

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Disposal Procedure

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated and its disposal.

Mandatory Visualizations

Safe Handling and Disposal Workflow for this compound

cluster_prep Preparation cluster_handling Experimental Handling cluster_disposal Waste Management & Disposal reception Receipt & Inspection storage Secure Storage (-20°C) reception->storage weighing Weighing in Fume Hood storage->weighing dissolving Dissolving in DMSO weighing->dissolving ppe Wear Full PPE dissolving->ppe dilution Prepare Working Dilutions ppe->dilution experiment Conduct Experiment dilution->experiment solid_waste Segregate Solid Waste experiment->solid_waste liquid_waste Segregate Liquid Waste experiment->liquid_waste ehs_disposal Dispose via EHS solid_waste->ehs_disposal liquid_waste->ehs_disposal IDH1_R132H Mutant IDH1 (R132H) Two_HG 2-Hydroxyglutarate (Oncometabolite) IDH1_R132H->Two_HG Catalyzes aKG Alpha-ketoglutarate aKG->IDH1_R132H Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation This compound This compound This compound->IDH1_R132H Inhibits Cell_Differentiation_Block Block in Cell Differentiation Epigenetic_Dysregulation->Cell_Differentiation_Block

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